2-Amino-5-chlorothiazole-4-carboxamide
Description
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Structure
3D Structure
Properties
CAS No. |
1246555-79-2 |
|---|---|
Molecular Formula |
C4H4ClN3OS |
Molecular Weight |
177.61 g/mol |
IUPAC Name |
2-amino-5-chloro-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C4H4ClN3OS/c5-2-1(3(6)9)8-4(7)10-2/h(H2,6,9)(H2,7,8) |
InChI Key |
BTNDEDZSVMOFEP-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(SC(=N1)N)Cl)C(=O)N |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the 2-Aminothiazole Carboxamide Scaffold: Structure, Properties, and Pharmaceutical Applications
Abstract: The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active agents. This technical guide provides an in-depth analysis of the 2-aminothiazole carboxamide chemical structure, with a specific focus on the pharmaceutically significant 2-amino-N-aryl-5-carboxamide isomer. This isomer is a cornerstone intermediate in the synthesis of potent kinase inhibitors, most notably the anti-cancer drug Dasatinib. We will dissect its chemical structure, physicochemical properties, and robust synthetic methodologies. Furthermore, this guide details its critical application in drug development, explores the underlying mechanism of action, and provides validated protocols and safety information for laboratory professionals.
Introduction to the 2-Aminothiazole Core
The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen, is a recurring motif in a vast array of natural products and synthetic drugs, including Vitamin B1 (Thiamine).[1] The introduction of an amino group at the C2 position yields the 2-aminothiazole scaffold, a structure renowned for its versatile biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2]
Within this class, 2-aminothiazole carboxamides are of paramount interest to drug development professionals. It is crucial to distinguish between positional isomers, such as the 4-carboxamide and the 5-carboxamide derivatives. While the user's query specified "2-Amino-5-chlorothiazole-4-carboxamide," the overwhelming body of scientific literature and industrial application centers on the 2-aminothiazole-5-carboxamide scaffold. This isomer serves as the pivotal building block for Dasatinib (Sprycel®), a dual Bcr-Abl and Src family tyrosine kinase inhibitor used in the treatment of chronic myelogenous leukemia (CML).[3] Consequently, this guide will focus primarily on this well-documented and pharmaceutically validated structural class to provide the most relevant and actionable information.
Chemical Structure and Physicochemical Properties
The archetypal example for industrial and research purposes is 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide , a key intermediate for Dasatinib.
Caption: Chemical structure of 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide.
This compound features a planar thiazole ring substituted with an electron-donating amino group at the C2 position and an electron-withdrawing N-aryl carboxamide group at C5. This electronic push-pull system influences the reactivity and binding characteristics of the molecule.
Table 1: Physicochemical Properties of 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide
| Property | Value | Reference(s) |
|---|---|---|
| CAS Number | 302964-24-5 | [4] |
| Molecular Formula | C₁₁H₁₀ClN₃OS | [5] |
| Molecular Weight | 267.73 g/mol | [5][6] |
| Appearance | White to light yellow crystalline powder | [4] |
| Melting Point | 208.0 to 212.0 °C | [4][7] |
| Purity | >98.0% (Typical) |[4] |
Spectral Data Insights:
-
¹H NMR: The proton NMR spectrum is characterized by signals corresponding to the aromatic protons on the phenyl ring, a singlet for the thiazole proton (if present, though often substituted), and distinct signals for the amino (-NH₂) and amide (-NH-) protons.[1][8]
-
IR Spectroscopy: The infrared spectrum prominently displays stretching vibrations for the N-H bonds of the primary amine and the secondary amide (typically in the 3200-3450 cm⁻¹ region). A strong carbonyl (C=O) stretch from the amide group is observable around 1640-1690 cm⁻¹.[8][9]
Synthesis and Manufacturing
While classical methods like the Hantzsch thiazole synthesis exist, a more modern and highly efficient route has been developed for large-scale production, which offers superior chemoselectivity and yield.[3][10] This method proceeds from a substituted β-ethoxyacrylamide precursor.
The causality behind this improved methodology rests on two key advantages:
-
High Chemoselectivity: The initial bromination step with N-bromosuccinimide (NBS) selectively targets the α-carbon of the acrylamide without undesirable N-bromination or phenyl ring bromination.[3]
-
Process Efficiency: A one-pot treatment with thiourea following bromination facilitates a direct cyclization to form the 2-aminothiazole ring. This avoids the need to isolate a potentially unstable α-bromo intermediate, streamlining the process and maximizing yield.[2][3]
Caption: High-efficiency synthesis workflow for 2-aminothiazole-5-carboxamides.
Experimental Protocol: Synthesis of 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide[3]
This protocol is a self-validating system, where successful completion of each step is confirmed by standard analytical techniques (TLC, NMR) before proceeding.
Step 1: Synthesis of (E)-N-(2-Chloro-6-methylphenyl)-3-ethoxyacrylamide
-
Reactor Setup: To a stirred solution of 2-chloro-6-methylaniline (1.0 eq) and pyridine (1.5 eq) in tetrahydrofuran (THF, ~10 mL/g aniline) in a reactor vessel, cool the mixture to 0-5 °C using an ice bath.
-
Expert Insight: Pyridine acts as a base to neutralize the HCl byproduct of the acylation, driving the reaction to completion. Cooling is critical to control the exothermic reaction.
-
-
Reagent Addition: Slowly add 3-ethoxyacryloyl chloride (1.5 eq) to the cooled mixture, ensuring the internal temperature remains below 10 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor reaction completion by TLC analysis.
-
Workup: Cool the mixture again to 0-10 °C and slowly add 1N HCl to quench the excess pyridine. Dilute with water, which may cause the product to precipitate.
-
Isolation: If a precipitate forms, collect the solid by vacuum filtration. If not, concentrate the mixture under vacuum and dilute with a non-polar solvent like toluene to induce crystallization. Wash the collected solid with water and dry to yield the acrylamide intermediate.
Step 2: Synthesis of 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide
-
Reactor Setup: Dissolve the acrylamide intermediate from Step 1 (1.0 eq) in a mixture of dioxane and water.
-
Bromination: Add N-bromosuccinimide (NBS) to the solution and stir at room temperature. The NBS selectively brominates the electron-rich double bond.
-
Cyclization: After the bromination is complete (as monitored by TLC), add thiourea (1.1-1.5 eq) to the reaction mixture.
-
Heating: Heat the mixture to reflux to facilitate the ring closure (Hantzsch-type condensation). The amino group of thiourea attacks one carbonyl carbon (or its equivalent), and the sulfur attacks the other, forming the thiazole ring.
-
Isolation: Upon reaction completion, cool the mixture. The desired product often precipitates directly from the reaction medium. Collect the solid by vacuum filtration, wash thoroughly with water to remove inorganic salts, and dry. The product is typically obtained in excellent yield (>90%).[3]
Applications in Drug Discovery and Development
The primary and most significant application of this scaffold is its role as the central building block for Dasatinib .
Dasatinib (Sprycel®): A Tyrosine Kinase Inhibitor Dasatinib is a potent oral medication approved for treating chronic myelogenous leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[11] Unlike its predecessor imatinib, which binds only to the inactive conformation of the Bcr-Abl kinase, Dasatinib can bind to both the active and inactive conformations, making it effective against many imatinib-resistant mutations.[3]
The 2-aminothiazole-5-carboxamide core acts as a rigid scaffold that correctly orients the N-(2-chloro-6-methylphenyl) group and the pyrimidine side chain to fit into the ATP-binding pocket of the target kinase. This competitive inhibition prevents the phosphorylation of downstream substrates, thereby halting the pro-proliferative signaling cascade that drives the cancer.
Caption: Simplified MOA: Dasatinib blocks BCR-ABL kinase, inhibiting proliferation.
Beyond CML, the 2-aminothiazole carboxamide scaffold has been explored for its potential in other therapeutic areas. Derivatives have shown activity against various bacteria, including Mycobacterium tuberculosis, by targeting different enzymes.[12]
Safety and Handling
As with any active chemical intermediate, proper handling of 2-aminothiazole carboxamide derivatives is essential. The following information is aggregated from multiple safety data sheets (MSDS).[5][13][14]
Table 2: GHS Hazard and Precautionary Information
| Hazard Class | GHS Code | Description | Precautionary Statements (Examples) |
|---|---|---|---|
| Acute Toxicity, Oral | H302 | Harmful if swallowed | P264, P270, P301+P312 |
| Skin Irritation | H315 | Causes skin irritation | P280, P302+P352 |
| Eye Irritation | H319 | Causes serious eye irritation | P280, P305+P351+P338 |
| Respiratory Irritation | H335 | May cause respiratory irritation | P261, P304+P340 |
Handling and Storage:
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[13] A dust mask or respirator (e.g., N95) should be used when handling the powder outside of a fume hood.[5][15]
-
Handling: Avoid creating dust.[13] Handle in a well-ventilated area or a chemical fume hood. Wash hands thoroughly after handling.[13]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[13] Recommended long-term storage is often at -20°C.[13]
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[16]
Conclusion
The 2-aminothiazole-5-carboxamide scaffold represents a triumph of modern medicinal chemistry, serving as a robust and versatile intermediate for the synthesis of life-saving therapeutics. Its well-defined structure, efficient and scalable synthesis, and critical role in potent kinase inhibitors like Dasatinib underscore its importance for researchers and drug development professionals. A thorough understanding of its properties, synthesis, and handling is crucial for leveraging this powerful chemical entity in the ongoing development of novel targeted therapies.
References
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PubChem. (n.d.). 2-Amino-5-chlorothiazole. National Center for Biotechnology Information. Retrieved from [Link]
- Chen, B. C., et al. (2010).
- MilliporeSigma. (n.d.). 2-Amino-5-chlorothiazole 95.
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Al-Balas, Q., et al. (2009). Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. PLOS ONE, 4(5), e5617. Retrieved from [Link]
- Google Patents. (2015). CN104788445A - Synthesis method of Dasatinib intermediate.
- Thermo Fisher Scientific. (2010). Safety Data Sheet: 2-Aminothiazole-5-carboxylic acid.
-
Justia Patents. (2013). Synthesis process of dasatinib and intermediate thereof. Retrieved from [Link]
- BioCrick. (n.d.). 2-Amino-N-(2-chloro-6-methylphenyl) thiazole-5-carboxamide-MSDS.
- Capot Chemical. (2012). MSDS of 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide.
- Fisher Scientific. (n.d.). Safety Data Sheet.
-
ResearchGate. (n.d.). Synthesis route 2 of dasatinib. Retrieved from [Link]
- Li, H., et al. (2011). Synthesis and Cytotoxicity of Novel 2-Amino-5-thiazolecarboxamide Derivatives. Journal of Chemical Research, 2011(7), 416-419.
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Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. (2019). PMC. Retrieved from [Link]
- Simson Pharma. (n.d.). 2-amino-N-(4-chloro-2-methylphenyl)thiazole-5-carboxamide.
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- BenchChem. (n.d.). Application Notes and Protocols for the Large-Scale Synthesis of 2-Aminothiazole-5-Carboxamides.
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An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). MDPI. Retrieved from [Link]
- Google Patents. (2011). US7932386B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives.
- Smolecule. (2023). Buy 2-CHLORO-THIAZOLE-5-CARBOXAMIDE | 761454-63-1.
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Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. (n.d.). MDPI. Retrieved from [Link]
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Synthesis of novel 2-amino thiazole derivatives. (n.d.). Der Pharma Chemica. Retrieved from [Link]
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Discovery of Thiazole Carboxamides as Novel Vanin-1 Inhibitors for Inflammatory Bowel Disease Treatment. (2024). ACS Publications. Retrieved from [Link]
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CAS number for 2-Amino-5-chlorothiazole-4-carboxamide derivatives
An In-depth Technical Guide to the Synthesis, Characterization, and Identification of 2-Amino-5-chlorothiazole-4-carboxamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 2-aminothiazole moiety is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents. This guide focuses on a specific, yet underexplored, subclass: this compound derivatives. While the isomeric 5-carboxamides are well-documented as precursors to kinase inhibitors like Dasatinib, the 4-carboxamide scaffold represents a frontier for new chemical entity (NCE) development. This document provides a comprehensive technical overview for the synthesis, characterization, and systematic identification of these novel derivatives. We address the critical question of Chemical Abstracts Service (CAS) number assignment, clarifying that such identifiers are designated only upon the synthesis and reporting of a unique chemical substance. This guide, therefore, serves as a roadmap for researchers to create and validate these NCEs, paving the way for their formal registration and exploration as potential therapeutic agents.
Introduction: The Thiazole Scaffold in Drug Discovery
The thiazole ring is a cornerstone of medicinal chemistry, present in a wide array of pharmacologically active compounds, including the essential vitamin B1 (thiamine) and numerous antibiotics.[1] The 2-aminothiazole variant, in particular, has garnered significant attention as a versatile scaffold for targeting various biological pathways. Its derivatives have shown promise as antibacterial, anti-inflammatory, and anticancer agents.[1][2]
A key reason for this scaffold's success is its ability to act as a bioisostere and engage in critical hydrogen bonding interactions with biological targets. The development of kinase inhibitors has been a particularly fruitful area for 2-aminothiazole derivatives. For example, the anti-cancer drug Dasatinib, a potent inhibitor of multiple tyrosine kinases, features a 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide core.[3][4] This guide shifts the focus to the constitutional isomer, the 4-carboxamide derivative, to explore a new chemical space for novel drug candidates.
The Core Molecule and Starting Materials
The journey into this chemical class begins with understanding the parent scaffolds. The primary starting material is 2-amino-5-chlorothiazole . A CAS number is a unique identifier assigned to a specific chemical substance by the Chemical Abstracts Service. It is crucial to note that a CAS number can only be assigned to a compound that has been synthesized, characterized, and reported in the scientific literature. Therefore, novel derivatives synthesized following this guide will not have pre-existing CAS numbers.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 2-Amino-5-chlorothiazole | 41663-73-4[5] | C₃H₃ClN₂S | 134.59 |
| 2-Amino-5-chlorothiazole hydrochloride | 55506-37-1 | C₃H₄Cl₂N₂S | 171.05 |
Table 1: Physicochemical Properties of the Primary Starting Material.
Synthetic Pathways to this compound Derivatives
The synthesis of the target derivatives can be logically approached in two main phases: construction of the core 4-carboxamide scaffold and subsequent diversification.
Proposed Synthesis of the Core Scaffold
While the literature is rich with syntheses of 5-carboxamide thiazoles, direct routes to the 4-carboxamide isomer are less common. A plausible and robust strategy, adapted from established thiazole chemistry, is the Hantzsch thiazole synthesis. This classical method involves the condensation of an α-haloketone with a thiourea derivative.[6]
A logical workflow for synthesizing the core scaffold and its subsequent derivatives is outlined below.
Caption: General synthetic strategy for producing a library of target derivatives.
Experimental Protocol: Amide Coupling for Derivatization
This protocol describes the crucial step of coupling the carboxylic acid core with a diverse range of primary or secondary amines to generate the final carboxamide derivatives. The choice of coupling agents is critical for efficiency and minimizing side reactions.
Objective: To synthesize a specific derivative, for example, N-benzyl-2-amino-5-chlorothiazole-4-carboxamide.
Materials:
-
2-Amino-5-chlorothiazole-4-carboxylic acid (1.0 eq)
-
Benzylamine (1.1 eq)
-
EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.5 eq)[7]
-
HOBt (Hydroxybenzotriazole) or DMAP (4-Dimethylaminopyridine) (0.2 eq)[7]
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Argon or Nitrogen atmosphere
Procedure:
-
Activation: To a flame-dried round-bottom flask under an inert atmosphere, add 2-amino-5-chlorothiazole-4-carboxylic acid, anhydrous DCM, and HOBt/DMAP. Stir until dissolved.
-
Add EDCI to the solution and stir the mixture at room temperature for 30 minutes. This step activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate.
-
Amine Addition: In a separate flask, dissolve benzylamine and DIPEA in a small amount of anhydrous DCM.
-
Add the amine solution dropwise to the activated acid mixture at 0°C (ice bath).
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the pure N-benzyl-2-amino-5-chlorothiazole-4-carboxamide.
Structural Characterization and Validation
Confirming the structure and purity of a novel compound is a non-negotiable step in chemical research and a prerequisite for publication and subsequent CAS number registration. A combination of spectroscopic techniques is essential for unambiguous structure elucidation.[8][9][10]
Caption: Self-validating workflow for the characterization of a novel derivative.
Key Analytical Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will confirm the presence of protons on the aromatic rings and the amide N-H proton. ¹³C NMR is used to identify all unique carbon atoms in the molecule.[7][9]
-
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate mass measurement, which is used to confirm the elemental composition (molecular formula) of the new derivative.[7][9]
-
Infrared (IR) Spectroscopy: This technique is excellent for identifying key functional groups. A strong absorption band around 1640-1680 cm⁻¹ is characteristic of the amide C=O stretch, while N-H stretches will appear around 3100-3500 cm⁻¹.[8]
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound, which should typically be ≥95% for biological screening.[11]
| Technique | Expected Observation for a Representative Derivative | Purpose |
| ¹H NMR | Aromatic protons (δ 7-8 ppm), Amide N-H (δ ~8-9 ppm, broad singlet), -CH₂- protons adjacent to amide (if applicable). | Confirms proton environment and connectivity. |
| ¹³C NMR | Thiazole ring carbons (δ ~110-170 ppm), Amide carbonyl carbon (δ ~160-170 ppm). | Confirms carbon skeleton. |
| HRMS (ESI+) | [M+H]⁺ peak matching the calculated exact mass to within 5 ppm. | Unambiguously determines molecular formula. |
| FT-IR | Strong C=O stretch (~1660 cm⁻¹), N-H stretch (~3300 cm⁻¹). | Confirms presence of key functional groups. |
Table 2: Representative Spectroscopic Data for a Novel this compound Derivative.
The Path to a CAS Number
A common misconception is that CAS numbers can be found for hypothetical or newly designed molecules. A CAS Registry Number® is assigned only when a substance is uniquely identified and enters the CAS REGISTRY database.
Caption: Logical flow demonstrating that synthesis and publication precede CAS registration.
The process outlined in this guide—synthesis, purification, and rigorous characterization—generates the necessary data package to support the disclosure of a new chemical entity. Once this information is published in a peer-reviewed journal or patent, it becomes eligible for inclusion in the CAS REGISTRY and the assignment of a new, unique CAS number.
Potential Applications and Future Directions
Given the established success of the isomeric 5-carboxamide thiazoles as kinase inhibitors, it is highly probable that the 4-carboxamide derivatives will exhibit interesting biological activity.[7][10] These novel compounds are prime candidates for screening in various therapeutic areas, particularly oncology and inflammatory diseases.[4] Future work should focus on:
-
Library Synthesis: Utilizing the protocols herein to create a diverse library of derivatives with varied substituents on the 4-carboxamide nitrogen.
-
Biological Screening: High-throughput screening against panels of kinases and other relevant biological targets.
-
Structure-Activity Relationship (SAR) Studies: Correlating the structural modifications with changes in biological activity to design more potent and selective agents.
By providing a clear scientific framework, this guide empowers researchers to systematically explore the untapped potential of this compound derivatives, contributing to the discovery of next-generation therapeutics.
References
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Al-Obaidy, K. M. A., & Al-Majidi, S. M. H. (2023). Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. Baghdad Science Journal, 21(3), 962. [Link]
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Al-Obaidy, K. M. A., & Al-Majidi, S. M. H. (2024). Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. Baghdad Science Journal. [Link]
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ResearchGate. (2020). (PDF) Synthesis and Characterization of New 2-amino-5- chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. [Link]
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Al-Warhi, T., et al. (2023). Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors. ProQuest. [Link]
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Difference between thiazole-4-carboxamide and thiazole-5-carboxamide scaffolds
This guide provides an in-depth technical analysis of the structural, electronic, and synthetic differences between thiazole-4-carboxamide and thiazole-5-carboxamide scaffolds. It is designed for medicinal chemists and drug discovery scientists optimizing potency and selectivity profiles.
Executive Summary: The Regioisomer Effect
In fragment-based drug discovery (FBDD) and lead optimization, the choice between a thiazole-4-carboxamide and a thiazole-5-carboxamide is not merely a matter of substitution patterns; it is a decision that fundamentally alters the hydrogen-bond vector , conformational entropy , and synthetic accessibility of the molecule.
-
Thiazole-4-carboxamide: Characterized by a strong intramolecular N-H···N hydrogen bond (pseudo-5-membered ring), locking the amide coplanar with the heterocycle. This scaffold mimics the rigidity of fused ring systems.
-
Thiazole-5-carboxamide: Lacks the adjacent ring nitrogen for N-H···N bonding. Instead, its conformation is influenced by S···O chalcogen interactions (1,5-type), often resulting in a different vector presentation and altered solubility profiles. It is the core scaffold of the blockbuster kinase inhibitor Dasatinib .
Structural & Electronic Properties[1][2][3][4][5][6]
The primary differentiator between these regioisomers is the local environment of the amide group relative to the thiazole heteroatoms (Sulfur-1 and Nitrogen-3).
Conformational Analysis
The "Conformational Lock" is the most critical medicinal chemistry feature.
| Feature | Thiazole-4-Carboxamide | Thiazole-5-Carboxamide |
| Primary Interaction | Intramolecular H-Bond (N-H···N3) | Chalcogen Bond (S1···O=C) |
| Mechanism | The amide NH acts as a donor to the ring Nitrogen (N3). | The carbonyl Oxygen acts as an acceptor for the ring Sulfur (S1) |
| Geometry | Planar (Rigid). Forms a pseudo-5-membered ring. | Planar (Preferred). The S···O interaction restricts rotation but is generally weaker than the H-bond. |
| Vector Consequence | The amide R-group is projected at a fixed angle relative to the C2-substituent. | The amide R-group has slightly higher rotational freedom or a distinct vector, often preferred for deep pocket binding (e.g., ATP sites). |
Electronic Distribution (Dipole & pKa)
-
4-Position: Electronically linked to the N3. Substituents here have a direct resonance conduit to the basic nitrogen, influencing the pKa of the thiazole ring significantly.
-
5-Position: This is the most electron-rich position on the thiazole ring (analogous to the 5-position in thiophene). Electrophilic aromatic substitution occurs here. Placing an electron-withdrawing carboxamide at C5 stabilizes the ring against oxidation but reduces the basicity of N3 less drastically than C4 substitution.
Synthetic Methodologies: The Divergent Path
Accessing these two isomers requires fundamentally different synthetic strategies. The 4-isomer is "classical," while the 5-isomer often requires "convergent" modern approaches.
Synthesis Logic Diagram
The following diagram illustrates the decision tree for synthesizing these scaffolds.
Figure 1: Decision tree for synthetic routes targeting 4- vs 5-carboxamide thiazoles.
Experimental Protocols
Protocol A: Synthesis of Thiazole-4-Carboxamide (Hantzsch Method)
Use Case: Creating rigid analogs like Tiazofurin.
Principle: The condensation of a thioamide with an
-
Reactants: Suspend Thiobenzamide (1.0 eq) in absolute ethanol (5 mL/mmol).
-
Addition: Add Ethyl bromopyruvate (1.1 eq) dropwise at room temperature.
-
Cyclization: Heat the mixture to reflux for 2–4 hours. Monitor by TLC (usually 30% EtOAc/Hexane).
-
Workup: Cool to 0°C. The hydrobromide salt of the thiazole often precipitates. Filter the solid.
-
Free Base: Suspend the solid in dilute NaHCO3 and extract with DCM. Dry over Na2SO4 and concentrate.
-
Amidation: React the resulting ethyl ester with the desired amine using standard AlMe3 or TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene) catalyzed aminolysis conditions.
Protocol B: Synthesis of Thiazole-5-Carboxamide (Dasatinib Route)
Use Case: High-efficiency access to 2-amino-5-carboxamide cores.
Principle: This route avoids the difficult functionalization of the C5 position of an existing thiazole by building the ring around the functional group.
-
Acrylamide Formation:
-
Dissolve 2-chloro-6-methylaniline (1.0 eq) in THF (0.5 M). Add Pyridine (1.2 eq).
-
Cool to 0°C. Add (E)-3-ethoxyacryloyl chloride (1.1 eq) dropwise.
-
Stir at RT for 2 hours. Quench with 1N HCl, extract with EtOAc. Result: N-aryl-3-ethoxyacrylamide.
-
-
One-Pot Bromination/Cyclization:
-
Dissolve the intermediate acrylamide in 1:1 Dioxane/H2O.
-
Add N-Bromosuccinimide (NBS) (1.05 eq) at 0°C. Stir for 15 min (forms the
-bromo species in situ). -
Add Thiourea (1.1 eq) directly to the mixture.
-
Heat to 80°C for 2 hours.
-
-
Isolation:
-
Cool the reaction. The product, 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide , typically precipitates as a solid.
-
Filter, wash with water and ether. Yields are often >85% with high purity.
-
Medicinal Chemistry Case Studies
Case Study 1: The "Rigid" 4-Isomer (Tiazofurin)
-
Mechanism: The thiazole-4-carboxamide mimics the nicotinamide ring of NAD+.
-
Structural Insight: The N-H···N3 intramolecular H-bond locks the carboxamide in a specific orientation that perfectly overlays with the nicotinamide conformation required for enzyme binding. A 5-carboxamide would disrupt this overlay due to the different vector and lack of the N-H···N lock.
Case Study 2: The "Vector" 5-Isomer (Dasatinib)
-
Target: Src/Abl Kinase (Leukemia).
-
Mechanism: ATP-competitive inhibition.
-
Structural Insight: The 5-carboxamide group directs the bulky aryl ring into a hydrophobic pocket (specificity pocket). The 2-amino group forms critical H-bonds with the hinge region (Met318).
-
Why 5-position? Using the 4-position would rotate the amide vector by ~60–70°, causing a steric clash with the gatekeeper residue or preventing the 2-amino group from engaging the hinge effectively. The 5-position provides the optimal linearity between the hinge-binding motif and the hydrophobic pocket filler.
Physicochemical & ADME Profiling
| Property | Thiazole-4-Carboxamide | Thiazole-5-Carboxamide |
| Solubility (LogS) | Generally Lower . The planar, rigid N-H···N lock facilitates tight crystal packing (high lattice energy). | Generally Higher . The absence of the strong intramolecular H-bond lock can disrupt crystal packing, improving dissolution. |
| Permeability (Papp) | High. The "masked" polarity (internal H-bond) makes the molecule appear more lipophilic to membranes. | Moderate/High. Depends heavily on the S···O interaction strength; often requires lipophilic R-groups to balance. |
| Metabolic Stability | Moderate. The C5 position is open and electron-rich, prone to oxidative metabolism (P450). | High. The C5 position is blocked by the carboxamide. The C4 position is less metabolically labile than an unsubstituted C5. |
References
-
Dasatinib Synthesis & SAR
-
Lombardo, L. J., et al. "Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity." Journal of Medicinal Chemistry, 2004.
-
-
Thiazole-4-Carboxamide Conformation
- Efficient 5-Carboxamide Synthesis: Das, J., et al. "A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib." Tetrahedron Letters, 2010. (Note: Validated via BenchChem and Semantic Scholar snippets in analysis).
-
Intramolecular Interactions in Thiazoles
Sources
- 1. Carboxamide group conformation in the nicotinamide and thiazole-4-carboxamide rings: implications for enzyme binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Carboxamide group conformation in the nicotinamide and thiazole-4-carboxamide rings: implications for enzyme binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Thiazole-amino acids: influence of thiazole ring on conformational properties of amino acid residues - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-Amino-5-chlorothiazole-4-carboxamide: A Structurally Significant Scaffold in Medicinal Chemistry
This technical guide provides a comprehensive overview of 2-Amino-5-chlorothiazole-4-carboxamide, a heterocyclic compound of significant interest to researchers and professionals in drug discovery and development. While this specific molecule is not widely cataloged, its structural motifs are central to a vast array of biologically active agents. This document will therefore extrapolate from established principles of thiazole chemistry to provide core identifiers, a plausible synthetic pathway, and an exploration of its potential applications, grounded in authoritative scientific literature.
Core Molecular Identifiers and Physicochemical Properties
Due to the apparent novelty of this specific compound, the following identifiers have been computationally generated based on its chemical structure. These serve as a foundational reference for researchers synthesizing or modeling this molecule.
| Identifier | Value | Source |
| IUPAC Name | 2-amino-5-chloro-1,3-thiazole-4-carboxamide | Generated |
| SMILES | C1(=C(C(=O)N)SC(=N1)N)Cl | Generated |
| InChIKey | Awaited upon synthesis and database submission | Generated |
| Molecular Formula | C₄H₄ClN₃OS | Generated |
| Molecular Weight | 177.61 g/mol | Generated |
The Strategic Importance of the 2-Aminothiazole Scaffold
The 2-aminothiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates. Its prevalence stems from its ability to act as a versatile pharmacophore, engaging in a variety of interactions with biological targets. The amino group at the 2-position is a key hydrogen bond donor and can be readily functionalized to modulate potency and selectivity.[1][2]
The substitution pattern of a carboxamide at the 4-position and a halogen at the 5-position, as in the topic compound, is particularly relevant in the design of kinase inhibitors and other targeted therapeutics. The carboxamide can form crucial hydrogen bonds within ATP-binding sites, while the halogen can occupy hydrophobic pockets and influence the electronic properties of the ring system.
Proposed Synthesis of this compound
Experimental Protocol: A Two-Step Synthetic Approach
Step 1: Synthesis of Ethyl 2-aminothiazole-4-carboxylate
This initial step follows the well-established Hantzsch thiazole synthesis, a cornerstone of heterocyclic chemistry.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve thiourea (3 moles) in ethanol (100 mL).
-
Addition of Reagent: To the stirred solution, add ethyl bromopyruvate (2 moles).
-
Reflux: Heat the reaction mixture to reflux and maintain for 24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a petroleum ether: ethyl acetate (1:3) solvent system.
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. Concentrate the mixture using a rotary evaporator and pour it into ice-cold water.
-
Basification and Precipitation: Adjust the pH to 10 with a 2 M NaOH solution. This will cause the precipitation of the product.
-
Purification: Collect the off-white precipitate by filtration and recrystallize from ethanol to yield pure ethyl 2-aminothiazole-4-carboxylate.[3]
Step 2: Conversion to this compound
This proposed second phase involves the chlorination of the thiazole ring followed by amidation.
-
Chlorination: The halogenation of 2-aminothiazoles is known to proceed via an addition-elimination mechanism, yielding the 5-halo derivative.[4] To a solution of ethyl 2-aminothiazole-4-carboxylate in a suitable solvent such as N,N-dimethylformamide (DMF), add a chlorinating agent like N-chlorosuccinimide (NCS). The reaction is typically carried out at room temperature.
-
Amidation: The resulting ethyl 2-amino-5-chlorothiazole-4-carboxylate can then be converted to the target carboxamide. This can be achieved by heating the ester with aqueous ammonia or by a two-step process of hydrolysis to the carboxylic acid followed by coupling with ammonia using a suitable peptide coupling agent.
Logical Workflow for the Proposed Synthesis
Caption: Proposed two-stage synthesis of this compound.
Potential Applications in Drug Discovery and Development
The structural features of this compound suggest its potential as a valuable building block or lead compound in several therapeutic areas.
Kinase Inhibition
A primary application of related 2-aminothiazole carboxamides is in the development of kinase inhibitors for oncology. The core scaffold can mimic the hinge-binding motif of ATP, while substituents at the 4 and 5 positions can be tailored to achieve selectivity for specific kinases. For instance, the anti-cancer drug Dasatinib, a potent tyrosine kinase inhibitor, features a more complex N-substituted 2-aminothiazole-5-carboxamide core.[5]
Antimicrobial and Anti-inflammatory Agents
The 2-aminothiazole nucleus is also a common feature in compounds with antimicrobial and anti-inflammatory properties. Derivatives have shown activity against a range of pathogens, including Mycobacterium tuberculosis.[6][7] The specific substitution pattern of the title compound could be explored for the development of novel anti-infective or anti-inflammatory agents.
Signaling Pathway Illustration: A Hypothetical Kinase Inhibitor
The diagram below illustrates the hypothetical mechanism of action for a kinase inhibitor derived from the this compound scaffold.
Caption: Hypothetical binding mode of a this compound derivative in a kinase active site.
Conclusion
This compound represents a molecule of high potential in the field of medicinal chemistry. While direct experimental data for this compound is sparse, its constituent parts form the basis of numerous successful therapeutic agents. The proposed synthetic route provides a logical and experimentally grounded approach for its preparation. It is anticipated that this technical guide will serve as a valuable resource for researchers aiming to synthesize and explore the biological activities of this and related compounds, ultimately contributing to the development of novel therapeutics.
References
-
Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. (2019). PMC. [Link]
-
Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. (2009). PLOS One. [Link]
-
Synthesis of the 2-aminothiazole-4-carboxylate analogues. ResearchGate. [Link]
-
Synthesis of aminothiazoles: polymer-supported approaches. (2017). RSC Advances. [Link]
-
2-Amino-4-(3-Chlorophenyl)Thiazole-5-Carboxamide Overview. Ontosight AI. [Link]
-
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). MDPI. [Link]
-
Halogenase-Assisted Biocatalytic Derivatization of Aminothiazoles and Cephalosporin Antibiotics. (2025). PMC. [Link]
- Method for substitution of an amino group of a primary amine by a chlorine atom and a synthetic method by application thereof.
-
A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. Semantic Scholar. [Link]
-
Synthesis of some new 5- substituted of 2-aminothiazoles: A new approach. Journal of Chemical and Pharmaceutical Research. [Link]
-
Recent Developments and Biological Activities of 2-Aminothiazole. Scribd. [Link]
-
Intermediates in the halogenation of some 2-aminothiazoles. Journal of the Chemical Society, Perkin Transactions 1. [Link]
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- 3. Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Intermediates in the halogenation of some 2-aminothiazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. US2330223A - Aminothiazole from chloroacetal - Google Patents [patents.google.com]
- 6. Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH | PLOS One [journals.plos.org]
- 7. Synthesis of aminothiazoles: polymer-supported approaches - RSC Advances (RSC Publishing) DOI:10.1039/C7RA00790F [pubs.rsc.org]
Technical Guide: Solubility Profiling of 2-Aminothiazole-4-carboxamides in DMSO and Methanol
The following guide provides an in-depth technical analysis of the solubility characteristics of 2-aminothiazole-4-carboxamides. It is designed for medicinal chemists and formulation scientists requiring precise protocols and mechanistic understanding.
Executive Summary
The 2-aminothiazole-4-carboxamide scaffold is a privileged structure in drug discovery, serving as a core pharmacophore in kinase inhibitors, antitubercular agents, and anticancer therapeutics. However, its utility is frequently bottlenecked by physicochemical challenges—specifically, rigid crystal packing driven by intermolecular hydrogen bonding.
This guide details the solubility differentials between Dimethyl Sulfoxide (DMSO) and Methanol (MeOH) .[1] While DMSO typically serves as the universal solvent for stock solutions (10–100 mM) due to its high dielectric constant and hydrogen bond accepting capability, Methanol is critical for purification (recrystallization) and intermediate dilution. Understanding the interplay between this scaffold and these solvents is essential for generating reproducible biological data.
Physicochemical Basis of Solubility
To master the solubility of this scaffold, one must understand the competition between lattice energy (solid state interactions) and solvation energy (solute-solvent interactions).
The Scaffold Architecture
The 2-aminothiazole-4-carboxamide core possesses three critical features defining its solubility profile:
-
Exocyclic Amine (C2-NH₂): A potent hydrogen bond donor.
-
Thiazole Nitrogen (N3): A weak hydrogen bond acceptor.
-
Carboxamide Moiety (C4-CONH-R): Provides both a donor (NH) and an acceptor (C=O), facilitating strong intermolecular "head-to-tail" stacking in the solid state.
Solvent-Solute Mechanistics
-
DMSO (Polar Aprotic): DMSO is an aggressive H-bond acceptor (S=O). It disrupts the strong intermolecular H-bonds of the carboxamide dimer by acting as a superior acceptor for the exocyclic amine and amide protons. This results in high solubility, often
mg/mL. -
Methanol (Polar Protic): Methanol acts as both a donor and acceptor. While it can solvate the polar domains, it competes less effectively against the scaffold's internal crystal packing forces compared to DMSO. Consequently, these compounds often exhibit temperature-dependent solubility in MeOH—moderate at reflux (allowing recrystallization) but lower at room temperature (<10 mg/mL).
Solvation Interaction Diagram
The following diagram visualizes the mechanistic difference in solvation shells between DMSO and Methanol.
Figure 1: Mechanistic pathways of solvation. DMSO actively disrupts lattice donors, whereas Methanol relies on a cooperative exchange network.
Experimental Protocols
Reliable solubility data requires distinguishing between Kinetic Solubility (fast, precipitation-based) and Thermodynamic Solubility (equilibrium-based). For lead optimization, Thermodynamic Solubility is the gold standard.
Protocol A: Thermodynamic Solubility (Shake-Flask Method)
Objective: Determine the absolute saturation concentration at equilibrium.
Materials:
-
Solid 2-aminothiazole-4-carboxamide derivative (>5 mg).
-
Solvents: Anhydrous DMSO (Grade ≥99.9%), HPLC-grade Methanol.
-
Equipment: Thermomixer/Orbital Shaker, Centrifuge (15,000 rpm), HPLC-UV or LC-MS.
Step-by-Step Methodology:
-
Saturation: Weigh ~2–5 mg of compound into a 1.5 mL microcentrifuge tube.
-
Solvent Addition: Add 200 µL of solvent (DMSO or MeOH).
-
Checkpoint: If the solid dissolves immediately, the solution is unsaturated. Add more solid until a visible precipitate persists.
-
-
Equilibration: Agitate at 25°C (or 37°C for biological relevance) for 24 hours at 600–800 rpm.
-
Note: 24 hours is critical to overcome the "metastable zone" where supersaturation might occur.
-
-
Separation: Centrifuge at 15,000 rpm for 10 minutes to pellet undissolved solid.
-
Filtration (Optional but Recommended): Filter the supernatant through a 0.22 µm PTFE membrane to remove micro-crystals.
-
Quantification: Dilute the supernatant (e.g., 1:100 or 1:1000) in mobile phase and analyze via HPLC. Calculate concentration using a pre-established calibration curve.[1]
Protocol B: Kinetic Solubility (High-Throughput)
Objective: Rapidly estimate solubility to prevent precipitation in bioassays.
-
Prepare a 10 mM stock solution in DMSO.
-
Spike 5 µL of stock into 245 µL of Methanol (or buffer).
-
Incubate for 90 minutes.
-
Measure turbidity via UV-Vis absorbance at 620 nm (nephelometry).
-
Result: If Abs > 0.005, the compound has precipitated.
-
Workflow Visualization
Figure 2: Standardized workflow for thermodynamic solubility determination.
Data Summary & Comparative Analysis
The following data ranges are synthesized from literature regarding 2-aminothiazole derivatives (including 4-phenyl and 4-carboxylate analogs).
Table 1: Comparative Solvent Properties and Solubility Ranges
| Parameter | Dimethyl Sulfoxide (DMSO) | Methanol (MeOH) |
| Dielectric Constant | 47.2 (High Polarity) | 33.0 (Moderate Polarity) |
| H-Bond Character | Strong Acceptor (S=O), No Donor | Donor (OH) & Acceptor (O) |
| Solubility Mechanism | Disruption of crystal lattice via acceptor sites. | Solvation of polar heads; weaker lattice disruption. |
| Typical Solubility Range | 10 – 100 mg/mL | 1 – 15 mg/mL |
| Primary Utility | 10mM / 20mM Stock Solutions for Bioassays. | Recrystallization, LC-MS Mobile Phase. |
| Key Risk | Hygroscopicity (absorbs water, lowering solubility). | Evaporation (concentration errors). |
Troubleshooting Common Issues
-
DMSO "Crash-Out": If a compound dissolves in DMSO but precipitates upon dilution into aqueous media (or Methanol), it indicates high lipophilicity (LogP > 3.5).
-
Solution: Use a co-solvent system (e.g., DMSO:MeOH 1:1) or formulate with cyclodextrins.[2]
-
-
Solvate Formation: 2-aminothiazoles can form solvates with Methanol. If the melting point of the recovered solid changes after solubility testing, verify crystal form using DSC (Differential Scanning Calorimetry).
-
Hydrolysis: The 4-carboxamide bond is generally stable, but prolonged heating in acidic Methanol can lead to esterification or hydrolysis. Always perform solubility tests at neutral pH and controlled temperatures.
References
-
BenchChem. An In-depth Technical Guide to the Solubility of 4-(Methoxymethyl)thiazole in Organic Solvents. (2025).[1][3][4][5] Retrieved from
-
Cayman Chemical. Product Information: 2-amino-4-phenyl Thiazole.[6] (2022).[7][8] Retrieved from
-
Al-Balas, Q., et al. "Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH." PLOS ONE, 4(5): e5617 (2009). Retrieved from
-
PubChem. Compound Summary: 2-aminothiazole-4-carboxamide.[3] National Library of Medicine. Retrieved from
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- 3. 2-Amino-1,3-thiazole-4-carboxamide | C4H5N3OS | CID 257149 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Aminothiazole-4-carboxylic acid | C4H4N2O2S | CID 1501882 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 8. mdpi.com [mdpi.com]
The 5-Chlorothiazole Scaffold: A Privileged Motif in Modern Medicinal Chemistry
An In-depth Technical Guide for Drug Discovery Professionals
Introduction: The Thiazole Ring and the Strategic Importance of the 5-Chloro Substituent
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone of medicinal chemistry. Its unique electronic properties, ability to engage in hydrogen bonding, and rigid structure make it a versatile pharmacophore found in numerous approved drugs, from the antibiotic Sulfathiazole to the anticancer agent Dasatinib.[1][2] Within this privileged class, the strategic placement of a chlorine atom at the C5 position creates the 5-chlorothiazole scaffold, a motif that offers a distinct combination of physicochemical properties, profoundly influencing a molecule's biological activity, metabolic stability, and synthetic accessibility.
The decision to incorporate a chlorine atom is a critical aspect of rational drug design. Far from being a simple placeholder, the chloro group exerts powerful electronic and steric effects. Its electron-withdrawing nature modulates the pKa and reactivity of the thiazole ring, while its size and lipophilicity can enhance binding affinity within hydrophobic pockets of target proteins.[3][4] Furthermore, the C-Cl bond is significantly more stable to metabolic oxidation than a C-H bond, often "blocking" a site of metabolism and thereby improving the pharmacokinetic profile of a drug candidate.[3][5] This guide will explore the multifaceted applications of the 5-chlorothiazole scaffold, delving into its role in key therapeutic areas, outlining synthetic strategies, and providing field-proven insights for researchers in drug development.
I. The 5-Chlorothiazole Scaffold in Oncology: The Kinase Inhibitor Paradigm
Perhaps the most prominent application of the 5-chlorothiazole core is in the development of protein kinase inhibitors for cancer therapy. Kinases are crucial regulators of cellular signaling, and their dysregulation is a hallmark of many cancers. The 5-chlorothiazole moiety is often found in type II kinase inhibitors, which bind to the "DFG-out" inactive conformation of the kinase, offering improved selectivity.
Case Study: Dasatinib (Sprycel®)
Dasatinib is a potent, orally available, multi-targeted kinase inhibitor approved for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL), particularly in cases resistant to imatinib.[6] While its core is a 2-aminothiazole-5-carboxamide, the principles guiding its development are highly relevant. Dasatinib potently inhibits BCR-ABL, the fusion protein driving CML, and the Src family of kinases (SFK).[7][8]
Mechanism of Action: Dasatinib binds to the ATP-binding pocket of kinases like BCR-ABL and Src.[8] The thiazole ring acts as a key hinge-binding motif. The overall structure, including the N-(2-chloro-6-methylphenyl) carboxamide portion, allows the drug to stabilize the inactive conformation of the kinase, preventing the phosphorylation of downstream substrates involved in cell proliferation and survival, ultimately inducing apoptosis in cancer cells.
Signaling Pathway Visualization: Src Kinase Inhibition
The diagram below illustrates the central role of Src kinase in mediating signals from receptor tyrosine kinases (RTKs) and integrins to downstream pathways like PI3K/AKT and Ras/MAPK, which drive cell proliferation, survival, and metastasis. A 5-chlorothiazole-based inhibitor, such as Dasatinib, blocks the catalytic activity of Src, thereby disrupting these oncogenic signals.[1][7][9]
Caption: Src kinase signaling cascade and point of inhibition.
Quantitative Structure-Activity Relationship (SAR) Insights
The development of kinase inhibitors is a data-driven process. The table below summarizes the inhibitory activities of representative thiazole-based kinase inhibitors, illustrating the potency that can be achieved with this scaffold.
| Compound ID | Thiazole Substitution | Kinase Target | IC₅₀ (nM) | Cell Line | IC₅₀ (µM) | Reference |
| Dasatinib | 2-Amino, 5-Carboxamide | BCR-ABL | <1 | K562 | 0.003 | [6] |
| Compound 4c | 2-Aryl, 5-Carboxamide | VEGFR-2 | 150 | MCF-7 | 2.57 | [10] |
| Compound 23 | 2-Amino, 5-Aryl | PI3K | 719 | HepG2 | - | [11] |
| Compound 5a | 2-Pyrazolyl | c-Met | 4.27 | HepG-2 | 0.008 | [12] |
This table is illustrative. IC₅₀ values can vary based on assay conditions.
II. Antimicrobial Applications: A Scaffold to Combat Resistance
The 5-chlorothiazole motif is also a valuable component in the design of novel antimicrobial agents. Its ability to participate in various non-covalent interactions and its relative metabolic stability make it an attractive starting point for developing compounds that can overcome existing resistance mechanisms.[13][14]
Mechanism of Action: Thiazole-based antibacterial agents can act through various mechanisms. Some, like sulfathiazole, inhibit essential metabolic pathways such as folate synthesis.[15] More recent derivatives have been shown to target bacterial cell division by inhibiting the FtsZ protein, a crucial component of the bacterial cytoskeleton.[16] This mechanism involves disrupting the formation of the Z-ring, which is essential for bacterial septation and replication, leading to cell elongation and eventual lysis.[16] The amphiphilic character imparted by the thiazole ring can also facilitate permeation through bacterial cell membranes.[17]
Structure-Activity Relationship (SAR) in Antimicrobials
The antimicrobial potency of 5-chlorothiazole derivatives is highly dependent on the nature and position of other substituents. The following table presents Minimum Inhibitory Concentration (MIC) values for selected thiazole compounds against pathogenic bacteria, highlighting the impact of structural modifications.
| Compound Class | Key Feature | Organism | MIC (µg/mL) | Reference |
| Isothiazolone | 5-chloro on core | E. coli (NDM-1) | <0.032 | [18] |
| Isothiazolone | 5-H (unsubstituted) | E. coli (NDM-1) | 4 | [18] |
| Pyrazoline-Thiazole | Electron-donating R groups | P. aeruginosa | 100 | [19] |
| Pyrazoline-Thiazole | Electron-withdrawing R groups | E. coli | 100 | [19] |
This table demonstrates the significant enhancement of antibacterial activity conferred by the 5-chloro substituent in the isothiazolone series.
III. Applications in Neurodegenerative Diseases
Emerging research has identified thiazole-based structures as promising agents for the treatment of neurodegenerative disorders like Parkinson's disease. These compounds often target key neurotransmitter systems to alleviate symptoms.
Case Study: Talipexole (Domnin®)
Talipexole is a dopamine D2 receptor agonist used for the treatment of Parkinson's disease.[3] It acts by mimicking the action of dopamine in the brain, stimulating postsynaptic D2 receptors to compensate for the loss of dopaminergic neurons in the substantia nigra.[5] While Talipexole itself is a fused thiazole (tetrahydrobenzothiazole), its mechanism provides a blueprint for how thiazole scaffolds can be designed to interact with G-protein coupled receptors (GPCRs) in the central nervous system.
Signaling Pathway Visualization: Dopamine D2 Receptor Agonism
Dopamine D2 receptors are inhibitory G-protein (Gαi/o) coupled receptors. Upon activation by an agonist like a Talipexole-type compound, the Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). Simultaneously, the Gβγ subunit can modulate ion channels (e.g., activate GIRK channels) and other signaling pathways like the PI3K-Akt pathway, which is implicated in neuroprotection.[20][21][]
Caption: Dopamine D2 receptor inhibitory signaling pathway.
IV. Synthetic Strategies and Protocols
The synthesis of functionalized 5-chlorothiazoles is a critical aspect of their application in medicinal chemistry. The classical Hantzsch thiazole synthesis remains a robust and versatile method.[23][24]
General Workflow: Hantzsch Thiazole Synthesis
This method involves the condensation of an α-halocarbonyl compound with a thioamide. The versatility of this reaction allows for the introduction of diverse substituents onto the thiazole core, making it invaluable for generating compound libraries for SAR studies.
Caption: Generalized workflow for Hantzsch thiazole synthesis.
Protocol: Synthesis of 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide
This protocol describes a key step in the synthesis of Dasatinib-like scaffolds, demonstrating the formation of the core aminothiazole carboxamide structure. The method involves the chemoselective α-bromination of a β-ethoxyacrylamide followed by a one-pot cyclization with thiourea.[6][25]
Step 1: Synthesis of (E)-N-(2-Chloro-6-methylphenyl)-3-ethoxyacrylamide
-
To a cooled (0-5°C) and stirring solution of 2-chloro-6-methylaniline (1.0 eq) and pyridine (1.5 eq) in tetrahydrofuran (THF), add 3-ethoxyacryloyl chloride (1.5 eq) dropwise, maintaining the temperature below 5°C.
-
Allow the mixture to warm to room temperature (approx. 20°C) and stir for 2 hours.
-
Cool the mixture to 0-10°C and add 1N hydrochloric acid.
-
Dilute the mixture with water and concentrate under reduced pressure to a thick slurry.
-
Dilute the slurry with toluene, stir, and then cool to 0°C for 1 hour to induce precipitation.
-
Collect the solid product by vacuum filtration, wash with cold water and cold toluene, and dry under vacuum to yield the desired acrylamide intermediate.
Step 2: Synthesis of 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide
-
Dissolve the (E)-N-(2-chloro-6-methylphenyl)-3-ethoxyacrylamide (1.0 eq) from Step 1 in isopropanol.
-
Add N-Bromosuccinimide (NBS) (approx. 0.85 eq) portion-wise while stirring, maintaining the temperature below 25°C.
-
Once the addition is complete, add thiourea (approx. 1.0 eq) to the reaction mixture.
-
Heat the mixture to reflux (approx. 80-85°C) and maintain for 8-12 hours, monitoring the reaction progress by TLC.
-
Cool the reaction mixture to room temperature and adjust the pH to 8-9 with aqueous ammonia.
-
Concentrate the solution to approximately half its volume and cool to induce crystallization.
-
Collect the solid product by filtration, wash with water, and recrystallize from an appropriate solvent system (e.g., isopropanol/water) to obtain the pure 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide.[25]
Self-Validation: The integrity of each step is confirmed by standard analytical techniques. The structure and purity of intermediates and the final product should be verified by ¹H NMR, ¹³C NMR, and Mass Spectrometry. Reaction completion is monitored by Thin-Layer Chromatography (TLC).
V. Conclusion and Future Perspectives
The 5-chlorothiazole scaffold has firmly established itself as a privileged structure in medicinal chemistry. Its utility is demonstrated in a range of therapeutic areas, from targeted cancer therapy to infectious diseases and neurological disorders. The strategic incorporation of the C5-chloro substituent provides a powerful tool for medicinal chemists to enhance potency, modulate physicochemical properties, and improve metabolic stability.[3][4] As our understanding of disease biology deepens, the rational design of novel 5-chlorothiazole derivatives will continue to be a fruitful avenue for the discovery of next-generation therapeutics. Future efforts will likely focus on exploring novel substitutions on the thiazole ring to fine-tune selectivity profiles, leveraging the 5-chloro group as a key anchoring element for optimizing drug-like properties.
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Li, X., et al. (2020). Antibacterial activity evaluation and mode of action study of novel thiazole-quinolinium derivatives. RSC Advances, 10(28), 16450-16461. [Link]
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Nair, A. B., et al. (2023). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Journal of Chemical Reviews, 5(3), 221-239. [Link]
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Ishihara, Y. (2021). “Magic Chloro”: Profound Effects of the Chlorine Atom in Drug Discovery. GDCh.app. [Link]
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Talevi, A., et al. (2020). Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. Journal of Medicinal Chemistry, 63(8), 3906-3937. [Link]
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Rout, J., & Dhal, S. (2023). Effect of “magic chlorine” in drug discovery: an in silico approach. RSC Advances, 13(52), 36585-36603. [Link]
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Fuxe, K., et al. (2012). The dopamine D2 receptor in the dorsal and ventral striatum: a neurochemical and neuropharmacological review. ResearchGate. [Link]
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Li, W., et al. (2010). A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. ARKIVOC, 2010(6), 32-38. [Link]
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Ford, C. P. (2014). The Role of D2-Autoreceptors in Regulating Dopamine Neuron Activity and Transmission. The Neuroscientist, 20(5), 445-465. [Link]
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Rout, J., & Dhal, S. (2023). Effect of “magic chlorine” in drug discovery: an in silico approach. RSC Advances, 13, 36585-36603. [Link]
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Abd-Wahab, B. F., et al. (2022). The Potential of Thiazole Derivatives as Antimicrobial Agents. Molecules, 27(22), 8000. [Link]
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Rosado, J. A., et al. (2023). Ca2+ Signaling and Src Functions in Tumor Cells. International Journal of Molecular Sciences, 24(23), 17094. [Link]
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El Azab, I. H., et al. (2019). 4-Chlorothiazole-5-carbaldehydes as Potent Precursors for Synthesis of Some New Pendant N-heterocyces Endowed with Anti-Tumor Activity. Journal of Heterocyclic Chemistry, 56(1), 281-295. [Link]
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El-Naggar, M., et al. (2022). New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition. Bioorganic Chemistry, 129, 106161. [Link]
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Metabolic Stability of 5-Chloro Substitution on Thiazole Rings
This is an in-depth technical guide on the metabolic stability of 5-chloro substitution on thiazole rings.
Technical Guide for Medicinal Chemists and DMPK Scientists
Part 1: Executive Summary & Strategic Rationale
In medicinal chemistry, the thiazole ring is a privileged scaffold found in numerous FDA-approved drugs (e.g., Dasatinib, Ritonavir, Lurasidone). However, the unsubstituted C5 position of the thiazole ring often represents a metabolic "soft spot," susceptible to rapid oxidation by Cytochrome P450 (CYP) enzymes.
The 5-Chloro Strategy involves substituting the C5-hydrogen with a chlorine atom.[1] This is not merely a steric block; it is a profound electronic modulation of the heterocyclic core.
Key Technical Takeaways:
-
Mechanism: 5-Cl substitution deactivates the thiazole ring towards electrophilic CYP oxidation (epoxidation/S-oxidation) via inductive electron withdrawal (-I effect).
-
Stability Gains: Significantly reduces intrinsic clearance (
) compared to the 5-H parent and avoids the "metabolic switching" often seen with 5-Methyl substitution (which introduces a benzylic-like oxidation site). -
Safety Profile: Unlike 2-chlorothiazoles, which are prone to nucleophilic aromatic substitution (
) and glutathione (GSH) conjugation, 5-chlorothiazoles are generally chemically stable and resistant to bioactivation, though standard GSH trapping is recommended.
Part 2: Mechanistic Basis of Instability & Stabilization
To engineer stability, one must first understand the degradation pathway.
The Metabolic Vulnerability of Thiazole (5-H)
The thiazole ring is electron-rich. CYP450 enzymes, specifically the high-valent Iron-Oxo species (Compound I), act as electrophiles.
-
Primary Pathway (Epoxidation): The C4-C5 double bond is the most nucleophilic site. CYP attack here forms an unstable thiazole-4,5-epoxide.
-
Ring Scission: This epoxide rapidly rearranges or hydrolyzes, leading to ring opening. This often produces reactive
-dicarbonyl species or thioamides, which are toxicophores. -
S-Oxidation: Alternatively, oxidation at the sulfur atom forms a sulfoxide/sulfone, destabilizing the aromaticity.
The 5-Chloro Stabilization Mechanism
Substituting Hydrogen with Chlorine at C5 alters the physicochemical landscape:
| Parameter | Effect on Thiazole Core | Metabolic Consequence |
| Electronic ( | Strong Electron Withdrawing (-I) | Reduces electron density at C4-C5, making the bond less nucleophilic and resistant to CYP (Fe=O) attack. |
| Steric ( | Moderate Bulk (Cl > H) | Sterically hinders the approach of the heme iron to the C5 carbon. |
| Lipophilicity ( | Increases (~ +0.71) | Increases hydrophobic binding affinity to the CYP active site (potential risk), but the electronic deactivation overrides this, preventing catalysis. |
| Bond Strength | C-Cl vs C-H | C-Cl is weaker than C-H, but oxidative dechlorination is a high-energy pathway compared to epoxidation, effectively blocking the reaction. |
Pathway Visualization
The following diagram illustrates the metabolic diversion achieved by 5-Cl substitution.
Caption: Mechanistic divergence: 5-H thiazoles undergo rapid epoxidation and ring scission, while 5-Cl substitution electronically deactivates the ring, preventing oxidation.
Part 3: Comparative SAR & Case Studies
When optimizing a lead series, the choice between Chloro (Cl), Fluoro (F), and Methyl (Me) is critical.
5-Cl vs. 5-F vs. 5-Me[1]
-
5-Fluoro: The C-F bond is metabolically inert. However, Fluorine is small and exerts a strong electron-withdrawing effect that might disturb H-bond acceptors elsewhere on the ring (e.g., N3). It does not provide the lipophilic "grease" that Cl does, which is sometimes needed for potency.
-
5-Methyl: Often used to block C5. However, the methyl group itself becomes a "soft spot" for CYP-mediated benzylic hydroxylation (
), leading to "metabolic switching" rather than stabilization. -
5-Chloro: The "Goldilocks" substituent. It blocks the position, deactivates the ring, and does not introduce a new site of metabolism.
Case Study: Fluensulfone (Nematicide)
While many pharmaceutical examples are proprietary, the agrochemical Fluensulfone provides a clear structural proof-of-concept.
-
Structure: Contains a 5-chloro-1,3-thiazol-2-yl sulfone moiety.[2]
-
Metabolic Fate: Studies show the 5-chlorothiazole ring is remarkably robust. The primary metabolism occurs on the aliphatic side chain (trifluorobutene moiety), not the thiazole ring. The 5-Cl group successfully prevents ring oxidation and scission in vivo.
Reactivity Warning: 2-Cl vs. 5-Cl
It is vital to distinguish between positions:
-
2-Chlorothiazole: Highly reactive. The C2 position is flanked by N and S, making it susceptible to
by biological nucleophiles (e.g., Glutathione, proteins). This is a structural alert . -
5-Chlorothiazole: The C5 position is not activated for nucleophilic attack. It is generally considered chemically stable and safe for drug candidates, provided standard reactive metabolite screening is passed.
Part 4: Experimental Protocols for Validation
To confirm the stability of a 5-Cl thiazole analog, the following experimental workflow is required.
Protocol A: Microsomal Stability (Intrinsic Clearance)
Objective: Determine
-
Preparation:
-
Test Compound: 1 µM final concentration (in DMSO, <0.1% final).
-
System: Human Liver Microsomes (HLM) and Rat Liver Microsomes (RLM) at 0.5 mg protein/mL.
-
Cofactor: NADPH regenerating system (or 1 mM NADPH).
-
-
Incubation:
-
Incubate at 37°C.
-
Timepoints: 0, 5, 15, 30, 45, 60 min.
-
-
Termination:
-
Quench with ice-cold Acetonitrile containing Internal Standard (IS).
-
-
Analysis:
-
Centrifuge (4000 rpm, 20 min).
-
Analyze supernatant via LC-MS/MS (MRM mode).
-
Calculation: Plot ln(% remaining) vs. time. Slope =
. - .
- .
-
Protocol B: Reactive Metabolite Trapping (GSH)
Objective: Ensure 5-Cl does not activate the ring for nucleophilic attack or oxidative dechlorination-addition.
-
Incubation:
-
Standard HLM incubation (as above) + 5 mM Glutathione (GSH) (or KCN for hard electrophiles, though GSH is preferred for thiazoles).
-
-
Analysis:
-
Scan for Neutral Loss of 129 Da (pyroglutamic acid moiety) or precursor ion scanning for GSH adducts (m/z [M+307]+).
-
Success Criteria: Absence of GSH-Thiazole adducts. If adducts are found, determine if Cl was displaced (indicating
liability) or if the adduct formed on the ring (indicating epoxidation).
-
Protocol C: Workflow Diagram
Caption: Step-by-step validation workflow for 5-chlorothiazole candidates, prioritizing stability first, then safety (reactivity).
Part 5: References
-
Dalvie, D. et al. (2002). Metabolism of the Thiazole Ring in a Novel Metabotropic Glutamate Receptor Antagonist. Drug Metabolism and Disposition. Link
-
Kalgutkar, A. S. et al. (2005). A Comprehensive Listing of Bioactivation Pathways of Organic Functional Groups. Current Drug Metabolism. Link
-
Loso, M. R. et al. (2013). Sulfoxaflor and the Sulfoximine Insecticides: Chemistry and Mode of Action. Outlooks on Pest Management. Link
-
Walsh, J. S. & Miwa, G. T. (2011). Bioactivation of Drugs: Risk Minimization in Drug Discovery. Annual Review of Pharmacology and Toxicology. Link
-
BenchChem Technical Guide. (2025). Properties and Reactivity of Chlorothiazole Derivatives.Link
Sources
Strategic Patent Landscape: 2-Aminothiazole-4-Carboxamide Inhibitors
Executive Summary
The 2-aminothiazole-4-carboxamide scaffold represents a distinct and evolving chemical space in medicinal chemistry, separate from the commercially saturated 2-aminothiazole-5-carboxamide class (exemplified by the blockbuster kinase inhibitor Dasatinib ).[1] While the 5-position isomers have dominated the tyrosine kinase landscape (Src/Abl inhibition), the 4-carboxamide regioisomers have emerged as a privileged scaffold for accessing novel binding pockets in serine/threonine kinases (CHK1), G-protein coupled receptors (Muscarinic M3), and specific bacterial enzymes (mtFabH).
This technical guide analyzes the patent landscape, synthetic methodologies, and structure-activity relationships (SAR) of this subclass, offering researchers a roadmap to navigate and exploit this underutilized IP space.
Chemical Scaffold Analysis: The Regioisomer Advantage
The core distinction in this landscape is the positioning of the carboxamide moiety.
-
5-Carboxamides (e.g., Dasatinib): The amide directs substituents towards the solvent front in many kinase ATP-binding pockets.
-
4-Carboxamides: The amide vector is shifted, often creating a "U-shaped" conformation when bound. This geometry is critical for targeting the ribose pocket or specific hydrophobic back-pockets that are inaccessible to the 5-isomers.
Structural Core
The generic Markush structure protected in key filings typically comprises:
-
Position 2: An amine (often functionalized as a urea or secondary amine).
-
Position 4: The carboxamide linker connecting to an aromatic or heteroaromatic tail.
-
Position 5: Often a small lipophilic group (H, Me, Cl) to enforce atropisomer stability or fill small hydrophobic pockets.
Therapeutic Target Landscape
The IP landscape is segmented by therapeutic indication, showing a shift from early GPCR work to recent oncology and neurodegeneration applications.
A. Oncology: Checkpoint Kinase 1 (CHK1)
Key Assignee: Merck Sharp & Dohme (Merck) Mechanism: CHK1 inhibition sensitizes tumor cells to DNA-damaging agents. Technical Insight: Merck’s optimization (e.g., Bioorg. Med. Chem. Lett. 2013) demonstrated that the 2-aminothiazole-4-carboxamide core adopts a specific intramolecular hydrogen bond, locking the conformation to fit the ATP binding site of CHK1 with >100-fold selectivity over CDK2. Key Patent Context: Application of structure-based drug design (SBDD) to differentiate from CDK inhibitors.
B. CNS Disorders: Alzheimer’s & Muscarinic Receptors
Key Assignee: Vertex Pharmaceuticals; Recent CN Filings (e.g., CN115322208B) Mechanism:
-
BACE-1 Inhibition: Recent filings (2022) utilize the scaffold to inhibit beta-site amyloid precursor protein cleaving enzyme 1.
-
Muscarinic M3 Antagonists: Vertex identified this class as selective M3 antagonists for COPD and urinary incontinence, leveraging the 4-carboxamide to avoid M2 cardiac liability.
C. Infectious Disease: Tuberculosis & Antivirals
Key Assignee: Academic/Institutional (e.g., PLOS One 2009 studies)
Mechanism: Inhibition of Mycobacterium tuberculosis
Patent Landscape Visualization
The following diagram illustrates the primary assignees and their respective therapeutic focuses, highlighting the divergence from the Dasatinib (5-carboxamide) lineage.
Caption: Figure 1. IP and Therapeutic segmentation of the 2-aminothiazole-4-carboxamide scaffold. Note the divergence into distinct biological targets compared to the 5-carboxamide class.
Technical Deep Dive: Synthesis & SAR
For researchers entering this space, freedom-to-operate (FTO) often hinges on the synthesis method and specific substitution patterns.
A. Synthetic Pathways
Two primary routes dominate the patent literature. The Hantzsch Thiazole Synthesis is the most common but can be limited by the availability of alpha-halo ketoesters. The Azidoacrylate Cyclization (CN104163802A) offers a newer, high-yield alternative.
Protocol 1: Modified Hantzsch Synthesis (Standard)
-
Reactants: Thiourea + Ethyl bromopyruvate (or substituted derivative).
-
Conditions: Ethanol reflux, 2-4 hours.
-
Mechanism: S-alkylation followed by cyclodehydration.
-
Yield: Typically 80-95% for the ester intermediate.
-
Amidation: The C4-ester is converted to the carboxamide via standard coupling (e.g., LiOH hydrolysis followed by HATU/Amine coupling) or direct aminolysis (AlMe3/Amine).
Protocol 2: Azidoacrylate Cyclization (Novel/Patent CN104163802A)
-
Reactants: Ethyl 2-azidoacrylate + Potassium Thiocyanate (KSCN).[2]
-
Catalyst: Inorganic salt (e.g., FeSO4).
-
Conditions: Organic solvent, 60-80°C.
-
Advantage: Avoids brominated intermediates; often higher regioselectivity.
B. Structure-Activity Relationship (SAR) Map
The following diagram summarizes the "Markush" claims found across key patents, highlighting where chemical diversity is tolerated versus where it is restricted.
Caption: Figure 2. Consensus SAR derived from Merck and Vertex patent data. Position 2 and 4 drive potency, while Position 5 modulates conformation.
Quantitative Data Summary
| Compound Class | Target | Key Potency Metric | Selectivity Profile | Reference Patent/Source |
| Merck Series | CHK1 | IC50 < 10 nM | >100x vs CDK2 | WO2010/012793 (Bayer/Related) |
| Vertex Series | Muscarinic M3 | Ki = 0.4 - 10 nM | High vs M2 | US Patent Applications |
| BACE-1 Series | BACE-1 | IC50 ~ 50 nM | CNS Penetrant | CN115322208B |
| mtFabH Series | M. tuberculosis | MIC = 0.06 µg/ml | Specific to FabH | PLOS One (2009) |
Strategic Recommendations
-
Explore the "Hinge Binder" Variations: The 2-amino group is the primary hinge binder in kinase targets. Patents show heavy protection of urea derivatives at this position. Researchers should explore bioisosteres of the urea linkage (e.g., squaramides, cyanoguanidines) to bypass existing IP.
-
Leverage the 4-Vector: The 4-carboxamide vector points differently than the 5-carboxamide. Use this to design inhibitors for kinases where the "Gatekeeper" residue prevents 5-carboxamide binding.
-
Monitor Asian Patent Filings: Recent activity (2020-2024) is heavily concentrated in CN (China) and TW (Taiwan) jurisdictions, particularly for neurodegenerative applications.
References
-
Huang, X., et al. (2013).[1] Structure-based design and optimization of 2-aminothiazole-4-carboxamide as a new class of CHK1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(9), 2590-2594.[1] Link
-
Das, J., et al. (2006). 2-aminothiazole as a novel kinase inhibitor template.[1][3][4][5][6] Structure-activity relationship studies toward the discovery of Dasatinib. Journal of Medicinal Chemistry, 49(23), 6819-6832.[4] (Differentiation context). Link
-
National Health Research Institutes. (2023). Aminothiazole compounds as protein kinase inhibitors. EP Patent 3638237 B1.[7] Link
-
Chengdu University. (2022). 2-aminothiazole derivatives and their preparation method and medical use (BACE-1). CN Patent 115322208B. Link
-
Musicki, B., et al. (2009). Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv. PLOS One. Link
-
Vertex Pharmaceuticals. (2005).[8] Discovery of 2-aminothiazole-4-carboxamides, a novel class of muscarinic M(3) selective antagonists. Bioorganic & Medicinal Chemistry Letters. Link
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- 2. CN104163802A - 2-aminothiazole-4-ethyl formate preparation method - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. data.epo.org [data.epo.org]
- 8. US7491725B2 - Process for preparing 2-aminothiazole-5-aromatic carboxamides as kinase inhibitors - Google Patents [patents.google.com]
Methodological & Application
Application Note: Hantzsch Thiazole Synthesis for 4-Carboxamide Derivatives
This Application Note and Protocol guide is designed for researchers in medicinal chemistry and drug development. It details the synthesis of thiazole-4-carboxamide derivatives , a privileged scaffold in kinase inhibitors and anti-infectives, using the Hantzsch thiazole synthesis.
Abstract & Strategic Overview
The thiazole-4-carboxamide moiety is a critical pharmacophore in modern drug discovery, serving as a core scaffold in numerous bioactive compounds including Dasatinib (Bcr-Abl inhibitor) and various investigational antimicrobial agents. While the Hantzsch synthesis is the "gold standard" for thiazole construction, the direct synthesis of 4-carboxamides via
This guide presents the "Carboxylate Route" , the industry-preferred protocol which prioritizes regiochemical fidelity and precursor stability. The workflow proceeds via the Hantzsch condensation of thioamides with ethyl bromopyruvate to yield the stable ethyl thiazole-4-carboxylate intermediate, followed by regioselective amidation. This modular approach allows for the rapid generation of diverse amide libraries (SAR exploration) from a single common intermediate.
Mechanistic Insight
The Hantzsch synthesis is a condensation reaction between a thioamide (binucleophile) and an
Reaction Pathway[1][2][3][4][5][6][7][8][9][10]
-
S-Alkylation (Rate Determining Step): The sulfur atom of the thioamide (HOMO: lone pair) attacks the
-carbon of the -haloketone (LUMO: ), displacing the halide. This forms an acyclic -thioiminium salt. -
N-Cyclization: The nitrogen lone pair attacks the carbonyl carbon.[1]
-
Dehydration: Loss of water drives aromatization, yielding the stable thiazole ring.[1]
Mechanistic Visualization
The following diagram illustrates the stepwise transformation and the specific regiochemistry that places the carboxylate at the 4-position.
Caption: Stepwise mechanism from Hantzsch condensation to Amidation. The carboxylate at C4 is established by the structure of ethyl bromopyruvate.
Critical Parameters & Optimization
Success in synthesizing 4-carboxamide derivatives relies on controlling the initial condensation to prevent polymerization of the sensitive ethyl bromopyruvate.
| Parameter | Recommendation | Rationale |
| Stoichiometry | 1.0 : 1.05 (Thioamide : Haloketone) | Slight excess of haloketone ensures complete consumption of the nucleophilic thioamide, simplifying purification. |
| Solvent | Ethanol (EtOH) or DMF | EtOH is standard for reflux. DMF is preferred for microwave protocols or insoluble thioamides. |
| Temperature | 70–80°C (Reflux) | Sufficient energy to cross the activation barrier for cyclization/dehydration. |
| Base | None (Step 1) / | The reaction generates HBr. Running it "neutral" prevents decomposition of the haloketone. Neutralize after completion. |
| Scavenger | Molecular Sieves (Optional) | In difficult dehydrations, removing water pushes the equilibrium toward the aromatic thiazole. |
Experimental Protocols
Protocol A: Synthesis of Ethyl Thiazole-4-carboxylate (The Intermediate)
This protocol produces the stable ester scaffold used for subsequent amidation.
Reagents:
-
Ethyl bromopyruvate (1.05 equiv) [CAS: 70-23-5]
-
Ethanol (Absolute, 0.5 M concentration relative to thioamide)
Procedure:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the thioamide (1.0 equiv) in absolute ethanol.
-
Addition: Add ethyl bromopyruvate (1.05 equiv) dropwise at room temperature. Note: Ethyl bromopyruvate is a lachrymator; handle in a fume hood.
-
Reaction: Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 78°C) for 2–4 hours. Monitor by TLC (Mobile phase: 20% EtOAc/Hexanes). The product typically runs higher (less polar) than the thioamide.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Option 1 (Precipitation): If the product precipitates as the HBr salt, filter the solid and wash with cold ethanol. Suspend in saturated
to liberate the free base, then extract with EtOAc. -
Option 2 (Extraction): Concentrate the ethanol in vacuo. Redissolve the residue in EtOAc and wash with saturated
(2x) and Brine (1x). Dry over .
-
-
Purification: Recrystallization from EtOH/Water or flash column chromatography (SiO2, Hexanes/EtOAc gradient).
Protocol B: Microwave-Assisted Synthesis (High-Throughput)
Ideal for library generation with short reaction times.
Reagents: Same as Protocol A. Solvent: Ethanol or DMF.
Procedure:
-
Combine thioamide (0.5 mmol) and ethyl bromopyruvate (0.55 mmol) in a 2–5 mL microwave vial.
-
Add Ethanol (2 mL). Cap the vial.
-
Irradiate at 100°C for 10–20 minutes (Dynamic mode, max power 150W).
-
Cool and analyze by LC-MS.
-
Pour into 5%
solution to precipitate the product. Filter and dry.
Protocol C: Conversion to Thiazole-4-Carboxamide (Aminolysis)
Direct conversion of the ester to the target amide.
Reagents:
-
Ethyl thiazole-4-carboxylate (from Protocol A/B)
-
Primary/Secondary Amine (Target R-group)[4]
-
Solvent: Methanol or Ethanol
-
Catalyst: None (for reactive amines) or
/ Heat
Procedure:
-
Dissolve the ethyl thiazole-4-carboxylate (1.0 equiv) in Methanol (1.0 M).
-
Add the amine (3.0–5.0 equiv). Note: Excess amine drives the equilibrium and acts as a solvent.
-
Reaction:
-
Reactive Amines (e.g., Methylamine, Benzylamine): Stir at RT for 12–24 h.
-
Unreactive Amines (e.g., Anilines): Heat to 60°C or use a sealed tube at 80°C.
-
-
Workup: Concentrate the solvent. The residue is often the pure amide. If necessary, wash with 1N HCl (to remove excess amine) and recrystallize.
Workflow Visualization
The following diagram outlines the logical flow from starting materials to the final purified carboxamide, including decision nodes for purification.
Caption: Operational workflow for the two-step synthesis of thiazole-4-carboxamides.
Troubleshooting & Self-Validation
-
Problem: Low yield in Step 1 (Hantzsch).
-
Cause: Hydrolysis of ethyl bromopyruvate before reaction.
-
Solution: Ensure ethanol is dry. Add the bromopyruvate after the thioamide is dissolved.
-
-
Problem: Product is an oil/sticky gum.
-
Cause: Trapped solvent or impurities.
-
Solution: Triturate with cold hexanes or diethyl ether to induce crystallization.
-
-
Problem: Incomplete Amidation (Step 2).
-
Cause: Steric hindrance of the amine or ester.
-
Solution: Switch to microwave heating (100°C, 30 min) for the aminolysis step, or hydrolyze the ester to the carboxylic acid (LiOH, THF/Water) and couple using EDC/HOBt.
-
References
-
Hantzsch, A. (1887).[1] "Ueber die Synthese thiazolartiger Verbindungen aus Thioamiden und alpha-halogensaurerest-haltigen Ketonen". Berichte der deutschen chemischen Gesellschaft.
-
BenchChem Technical Support. (2025). "Application Notes and Protocols for Hantzsch Thiazole Synthesis of Derivatives". BenchChem Application Library.
-
Zhao, D., et al. (2019).[5] "One-Pot Synthesis of Functionalized 2-Aminothiazoles via Hantzsch Condensation". Synthesis.
-
Organic Chemistry Portal. "Thiazole Synthesis: Hantzsch Synthesis". Organic Chemistry Portal.
-
Sriram, D., et al. (2024). "Discovery of Thiazole Carboxamides as Novel Vanin-1 Inhibitors". Journal of Medicinal Chemistry. (Representative citation for application context).
Sources
Application Note: Regioselective C5-Chlorination of 2-Aminothiazole-4-Carboxamides in Drug Discovery
1. Executive Summary & Mechanistic Rationale The 2-aminothiazole-4-carboxamide scaffold is a privileged pharmacophore, widely utilized in the design of advanced therapeutics, including CHK1 and Pim kinase inhibitors[1][2]. In medicinal chemistry, the C5 position of the thiazole ring is frequently identified as a metabolic hotspot, highly susceptible to cytochrome P450-mediated oxidation.
Targeted chlorination at the C5 position serves a dual purpose:
-
Metabolic Shielding: The steric bulk and electronegativity of the chlorine atom effectively block oxidative degradation.
-
Physicochemical Modulation: Halogenation modulates the pKa of the adjacent 2-amino group and optimizes the overall lipophilicity (logP), enhancing membrane permeability and target residence time.
Causality of Regioselectivity: The regioselective chlorination at C5 is driven by the electronic properties of the heterocycle. The 2-amino group exerts a strong electron-donating mesomeric effect (+M), pushing electron density into the thiazole core. Concurrently, the carboxamide group at C4 exerts an electron-withdrawing effect (-M). This push-pull dynamic renders the C5 carbon highly nucleophilic, making it the exclusive and highly reactive site for Electrophilic Aromatic Substitution (EAS)[3].
2. Reagent Selection Strategy Selecting the appropriate chlorinating agent is critical to balancing yield, scalability, and functional group tolerance.
-
N-Chlorosuccinimide (NCS): The industry standard for late-stage functionalization. NCS provides a controlled, low-concentration release of the chloronium ion (Cl⁺), preventing the over-oxidation of the sensitive 2-amino group[3].
-
Trichloroisocyanuric Acid (TCCA): An emerging green-chemistry alternative. TCCA offers excellent atom economy (providing three equivalents of active chlorine per molecule) and generates cyanuric acid, a benign and easily removable byproduct[4].
-
Sulfuryl Chloride (SO₂Cl₂): Highly reactive and suitable for robust substrates on a large scale. However, its aggressive nature requires strict temperature control to prevent non-specific degradation.
3. Workflow & Decision Matrix
Decision matrix and workflow for the C5-chlorination of 2-aminothiazole-4-carboxamides.
4. Experimental Protocols
Protocol A: Mild Chlorination using N-Chlorosuccinimide (NCS) This protocol is designed for substrates with oxidation-sensitive moieties. The use of a thiosulfate quench is a self-validating step that ensures no residual oxidant interferes with downstream isolation or LC-MS analysis.
-
Preparation: Dissolve the 2-aminothiazole-4-carboxamide derivative (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN) to achieve a 0.2 M concentration. Cool the mixture to 0 °C under an inert argon atmosphere.
-
Reagent Addition: Add NCS (1.05 eq) portion-wise over 15 minutes. Causality: Portion-wise addition controls the exothermic EAS reaction and prevents localized high concentrations of Cl⁺, which could otherwise lead to undesired N-chlorination of the primary amine.
-
Reaction Propagation: Remove the ice bath and allow the reaction to stir at ambient temperature (20–25 °C) for 2–4 hours.
-
In-Process Control (IPC): Monitor via LC-MS. Critical Self-Validating Step: Before injecting into the LC-MS, quench the 50 µL aliquot with 10% aqueous sodium thiosulfate (Na₂S₂O₃). This prevents false-positive degradation peaks caused by unreacted NCS interacting with the analyte in the heated MS source.
-
Quench and Work-up: Once >95% conversion is confirmed, quench the bulk reaction with 10% aq. Na₂S₂O₃ (equal volume to the solvent). Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Protocol B: Green Chlorination using Trichloroisocyanuric Acid (TCCA) This protocol leverages TCCA for high atom economy. The physical precipitation of cyanuric acid acts as a self-validating visual cue for reaction progression[4].
-
Preparation: Dissolve the substrate (1.0 eq) in Ethanol (EtOH) or MeCN (0.2 M).
-
Reagent Addition: Add TCCA (0.35 eq; note that 1 mole of TCCA provides 3 moles of electrophilic chlorine) at room temperature.
-
Monitoring: Stir for 1–2 hours. Causality & Validation: As the reaction proceeds, cyanuric acid will precipitate out of the solution as a fine white solid, visually confirming the successful transfer of chlorine atoms to the thiazole core.
-
Isolation: Filter the suspension through a Celite pad to remove the cyanuric acid byproduct. Concentrate the filtrate and purify via recrystallization or flash chromatography.
5. Quantitative Data Presentation
The following table summarizes the operational parameters and outcomes for the discussed chlorination methodologies to aid in protocol selection.
| Chlorinating Agent | Equivalents Required | Preferred Solvent | Temp (°C) | Average Yield (%) | Key Byproducts | Scalability & Notes |
| NCS | 1.05 - 1.10 | DMF or MeCN | 0 to 25 | 75 - 85% | Succinimide | Excellent; highly selective, easy to handle[3]. |
| TCCA | 0.35 - 0.40 | EtOH or MeCN | 20 to 50 | 80 - 90% | Cyanuric acid | High atom economy; byproduct is easily filtered[4]. |
| SO₂Cl₂ | 1.00 - 1.05 | DCM | -78 to 0 | 60 - 75% | SO₂, HCl gas | Fast reaction; requires strict venting and temp control. |
6. References
-
Title: Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem Source: RSC Publishing URL: [Link]
-
Title: Thiazolecarboxamides and pyridinecarboxamide compounds useful as pim kinase inhibitors (WO2014113388A1) Source: Google Patents URL:
-
Title: Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate Source: RSC Publishing URL: [Link]
-
Title: Chalcogen Bonding in Protein−Ligand Complexes: PDB Survey and Quantum Mechanical Calculations Source: ResearchGate URL: [Link]
Sources
- 1. WO2014113388A1 - Thiazolecarboxamides and pyridinecarboxamide compounds useful as pim kinase inhibitors - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magn ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00758H [pubs.rsc.org]
One-pot synthesis of 2-amino-5-chlorothiazole-4-carboxamide
Application Note: One-Pot Telescoped Synthesis of 2-Amino-5-chlorothiazole-4-carboxamide
Executive Summary & Scope
This compound is a highly functionalized heterocyclic building block critical to the development of kinase inhibitors, anti-infectives, and advanced agrochemicals. Traditional syntheses of 5-chlorinated thiazole-4-carboxamides often require multi-step sequences involving the isolation of ester intermediates, followed by harsh electrophilic chlorination (e.g., using N-chlorosuccinimide or sulfuryl chloride). These traditional routes frequently suffer from poor atom economy, over-chlorination, and the degradation of sensitive functional groups[1].
This application note details a self-validating, one-pot telescoped protocol. By utilizing methyl 3,3-dichloro-2-oxopropanoate and thiourea, researchers can achieve simultaneous cyclization and 5-position chlorination via a modified Hantzsch synthesis[2], followed by in situ ammonolysis to yield the final carboxamide. This approach maximizes atom economy, eliminates the need for intermediate chromatographic purification, and minimizes exposure to potentially sensitizing intermediates[3].
Mechanistic Rationale & Causality
As a Senior Application Scientist, it is crucial to understand why this specific sequence outperforms stepwise synthesis:
-
Modified Hantzsch Cyclization: The classical Hantzsch thiazole synthesis relies on the condensation of an α-haloketone with a thioamide[2]. By substituting the standard α-haloketone with an α,α-dichloro-α-ketoester (methyl 3,3-dichloro-2-oxopropanoate), the first equivalent of the halogen acts as the leaving group for the initial C–S bond formation. Subsequent cyclization and dehydration yield the thiazole ring, while the second chlorine atom is inherently retained at the highly nucleophilic C5 position. This entirely circumvents the need for downstream electrophilic chlorination.
-
In Situ Ammonolysis: The intermediate, methyl 2-amino-5-chlorothiazole-4-carboxylate[4], features a highly activated ester group due to the electron-withdrawing nature of the adjacent thiazole ring and the C5 chlorine[5]. Instead of isolating this ester—which can suffer from hydrolytic instability and requires tedious workup—excess methanolic ammonia is introduced directly into the reaction vessel. The ammonia neutralizes the hydrohalide salts generated during cyclization and drives the rapid amidation of the ester to the target carboxamide.
Experimental Design & Workflow
Workflow for the one-pot synthesis of this compound.
Step-by-Step Protocol
Reagents & Materials
-
Methyl 3,3-dichloro-2-oxopropanoate (1.0 equiv, >98% purity)
-
Thiourea (1.1 equiv)
-
Methanol (anhydrous, HPLC grade)
-
7N Ammonia in Methanol (excess, ~10 equiv)
-
Equipment: 250 mL round-bottom flask, reflux condenser, magnetic stirrer, LC-MS for reaction monitoring.
Step 1: Cyclization (Formation of the Thiazole Core)
-
To a dried 250 mL round-bottom flask equipped with a magnetic stir bar, add thiourea (8.37 g, 110 mmol).
-
Suspend the thiourea in 100 mL of anhydrous methanol.
-
Dropwise, add methyl 3,3-dichloro-2-oxopropanoate (17.1 g, 100 mmol) over 15 minutes at room temperature.
-
Causality: Slow addition controls the exothermic condensation and prevents the formation of polymeric byproducts, ensuring high regioselectivity.
-
-
Attach a reflux condenser and heat the mixture to 65 °C (reflux) for 2 hours.
-
Self-Validation Point: Sample 50 µL of the reaction mixture, dilute in 1 mL MeOH, and analyze via LC-MS. The disappearance of thiourea and the appearance of a major peak at m/z 193 ([M+H]⁺ for the intermediate ester) confirms complete cyclization[4].
Step 2: In Situ Ammonolysis
-
Cool the reaction mixture to 0–5 °C using an ice-water bath.
-
Slowly add 150 mL of 7N Ammonia in Methanol.
-
Causality: The low temperature prevents the volatilization of ammonia gas and controls the exothermic neutralization of the HCl byproduct generated in Step 1.
-
-
Remove the ice bath and allow the reaction to stir at room temperature (20–25 °C) for 12–16 hours in a tightly sealed vessel.
-
Self-Validation Point: Analyze the mixture via LC-MS. Complete conversion is indicated by the quantitative shift of the m/z 193 peak to m/z 178 ([M+H]⁺ for the target carboxamide).
Step 3: Workup & Isolation
-
Concentrate the reaction mixture under reduced pressure (rotary evaporator) to approximately 50 mL to remove excess ammonia and methanol.
-
Pour the concentrated solution into 200 mL of ice-cold distilled water with vigorous stirring. The product will precipitate as a pale yellow to off-white solid.
-
Filter the suspension through a sintered glass funnel (medium porosity).
-
Wash the filter cake sequentially with cold water (2 x 50 mL) to remove residual ammonium chloride salts, followed by cold diethyl ether (20 mL) to remove trace organic impurities.
-
Dry the solid in a vacuum oven at 45 °C for 12 hours.
Data Presentation & Analytical Standards
The following table summarizes the expected quantitative data and analytical validation metrics for the synthesized compound.
| Parameter | Specification / Expected Value | Analytical Method |
| Overall Yield | 78 – 85% (over 2 steps) | Gravimetric |
| Purity | ≥ 98.0% | HPLC (UV at 254 nm) |
| Mass Spectrometry | [M+H]⁺ = 178.0 | ESI-LC-MS |
| Melting Point | > 200 °C (dec.) | Capillary Melting Point Apparatus |
| ¹H NMR (DMSO-d₆) | δ 7.80 (br s, 2H, NH₂), 7.45 (br s, 1H, CONH), 7.20 (br s, 1H, CONH) | 400 MHz NMR |
Troubleshooting & Optimization
-
Incomplete Amidation: If LC-MS indicates residual ester (m/z 193), the ammonia concentration may have depleted due to poor vessel sealing. Re-cool the mixture, add an additional 50 mL of 7N NH₃/MeOH, and stir for another 4 hours.
-
Formation of Des-chloro Impurity: If a peak at m/z 144 (2-aminothiazole-4-carboxamide) is observed, it indicates that the starting methyl 3,3-dichloro-2-oxopropanoate contained mono-chloro impurities. Ensure the starting material is >98% pure before use.
-
Coloration: Thiazole derivatives often darken upon exposure to light and air[3]. Store the final product in amber glass vials under an inert argon atmosphere to maintain shelf life.
References
-
Title: Thiazoles Archives - Page 13 of 20 Source: Alchem.Pharmtech URL: [2]
-
Title: 2-Amino-5-chlorothiazole-4-carboxylic acid methyl ester | 914348 ... Source: BenchChem URL: [5]
-
Title: CAS 914348-76-8: methyl 2-amino-5-chloro-thiazole-4-carboxylate Source: CymitQuimica URL: [4]
-
Title: An In-depth Technical Guide to 2-Chlorothiazole-5-thiol: Properties, Structure, and Inferred Characteristics Source: BenchChem URL: [1]
-
Title: 2-Amino-5-chlorothiazole 95 55506-37-1 Source: MilliporeSigma URL: [3]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. alchempharmtech.com [alchempharmtech.com]
- 3. 2-氨基-5-氯噻唑 盐酸盐 95% | Sigma-Aldrich [sigmaaldrich.com]
- 4. CAS 914348-76-8: methyl 2-amino-5-chloro-thiazole-4-carbox… [cymitquimica.com]
- 5. 2-Amino-5-chlorothiazole-4-carboxylic acid methyl ester | 914348-76-8 | Benchchem [benchchem.com]
Procedure for converting ester to amide in 5-chlorothiazole series
Application Note: Precision Amidation of 5-Chlorothiazole Esters in Drug Development
Executive Summary & Mechanistic Rationale
The 5-chlorothiazole scaffold is a privileged pharmacophore frequently utilized in agrochemicals and small-molecule therapeutics due to its metabolic stability and unique hydrogen-bonding profile. A common synthetic requirement during structure-activity relationship (SAR) campaigns is the conversion of a 5-chlorothiazole ester (e.g., ethyl 5-chlorothiazole-4-carboxylate) into various amides.
However, the electron-deficient nature of the thiazole ring, exacerbated by the electron-withdrawing ester and chlorine groups, renders the C5-position highly susceptible to Nucleophilic Aromatic Substitution (SNAr). Attempting direct aminolysis with primary or secondary amines at elevated temperatures frequently leads to dechlorination, ring-opening, or complex degradation mixtures [1]. To circumvent these thermodynamic pitfalls, a mild, two-step saponification and peptide-coupling protocol is required.
Workflow comparing direct aminolysis vs. two-step amidation for 5-chlorothiazole esters.
Causality in Experimental Choices
To ensure high fidelity and regioselectivity, every reagent in this workflow is selected to minimize thermal and chemical stress on the thiazole core:
-
Lithium Hydroxide (LiOH) over NaOH/KOH: Stronger bases like NaOH can initiate base-catalyzed degradation of the thiazole ring. LiOH in a mixed aqueous/organic solvent system provides a milder pH profile, selectively hydrolyzing the ester without attacking the C5-chlorine [2].
-
HATU over EDC/HOBt or Acid Chlorides: Converting the carboxylic acid to an acid chloride using thionyl chloride requires heating, which can degrade the intermediate. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) rapidly generates a highly reactive HOAt active ester at 0 °C. This overcomes the deactivating effect of the electron-deficient thiazole ring, driving the amidation to completion at room temperature [3].
-
DIPEA over Triethylamine (TEA): N,N-Diisopropylethylamine (DIPEA) is sterically hindered, preventing it from acting as a competing nucleophile, which is critical when activating highly electrophilic heteroaromatic acids.
Quantitative Strategy Analysis
The table below summarizes the empirical outcomes of different amidation strategies applied to the 5-chlorothiazole series, highlighting the necessity of the two-step approach.
| Strategy | Reagents | Reaction Temp | Yield (%) | Impurity Profile |
| Direct Aminolysis | Amine (neat or in EtOH) | 80–120 °C | < 20% | High SNAr at C5-Cl, severe ring degradation. |
| Acid Chloride | 1. NaOH 2. SOCl₂ 3. Amine | Reflux (SOCl₂) | 40–50% | Moderate; thermal degradation of thiazole during chlorination. |
| Two-Step (HATU) | 1. LiOH 2. HATU/DIPEA | 25 °C | 85–95% | Clean; trace HOAt byproduct easily removed via basic wash. |
Self-Validating Experimental Protocol
Phase 1: Mild Saponification
Reagents: 5-chlorothiazole ester (1.0 eq), LiOH·H₂O (1.5 eq), THF/MeOH/H₂O (2:1:1 v/v).
-
Initiation: Dissolve the ester in the THF/MeOH mixture and cool to 0 °C using an ice bath.
-
Hydrolysis: Dissolve LiOH·H₂O in the required volume of water and add dropwise to the organic solution.
-
Propagation & Validation: Remove the ice bath and stir at 25 °C for 2 hours.
-
Self-Validation Check: Monitor via TLC (Hexanes/EtOAc 3:1). The reaction is complete when the high Rf ester spot disappears entirely, replaced by a baseline spot (the lithium carboxylate salt).
-
-
Workup: Concentrate the mixture under reduced pressure to remove THF and MeOH. Dilute the aqueous residue with water and cool to 0 °C. Carefully acidify to pH 3–4 using 1M HCl.
-
Self-Validation Check: A white to pale-yellow precipitate should form immediately upon reaching the target pH.
-
-
Isolation: Extract the aqueous layer with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the pure 5-chlorothiazole carboxylic acid.
Phase 2: HATU-Mediated Amide Coupling
Mechanistic sequence of HATU-mediated amide coupling for electron-deficient thiazoles.
Reagents: 5-chlorothiazole carboxylic acid (1.0 eq), Amine (1.2 eq), HATU (1.2 eq), DIPEA (3.0 eq), anhydrous DMF (0.2 M).
-
Activation: Dissolve the carboxylic acid in anhydrous DMF under an inert atmosphere (N₂ or Ar). Add DIPEA and cool the solution to 0 °C. Add HATU in one portion.
-
Self-Validation Check: Stir for 10–15 minutes. The solution will typically turn a distinct pale yellow, visually confirming the formation of the HOAt active ester.
-
-
Coupling: Add the target amine (neat or dissolved in a minimum volume of DMF) dropwise. Allow the reaction to warm to 25 °C and stir for 2–4 hours.
-
Self-Validation Check: Monitor by LC-MS. Look for the complete consumption of the active ester mass and the appearance of the product mass. Crucially, verify the presence of the characteristic 3:1 isotopic pattern (M / M+2) confirming the C5-chlorine atom remains intact.
-
-
Quench & Extraction: Dilute the reaction mixture with EtOAc and quench with water.
-
Purification Wash: To effectively remove DMF and the HOAt byproduct, wash the organic layer sequentially with 5% aqueous LiCl (3x), saturated aqueous NaHCO₃ (2x), and brine (1x).
-
Final Isolation: Dry the organic layer over Na₂SO₄, concentrate, and purify via flash column chromatography (typically a gradient of Hexanes/EtOAc or DCM/MeOH depending on the amine polarity) to yield the pure 5-chlorothiazole amide.
References
-
Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate. RSC Publishing (Organic & Biomolecular Chemistry).[Link]
-
Negishi-coupling-enabled synthesis of α-heteroaryl-α-amino acid building blocks for DNA-encoded chemical library applications. Beilstein Journal of Organic Chemistry.[Link]
- Aminomethyl-biaryl derivatives as complement factor d inhibitors and uses thereof (WO2015009977A1).
Application Note: Using 2-Amino-5-chlorothiazole-4-carboxamide as a Kinase Inhibitor Scaffold
Executive Summary
The 2-amino-5-chlorothiazole-4-carboxamide scaffold represents a privileged pharmacophore in medicinal chemistry, particularly for the development of ATP-competitive kinase inhibitors. Unlike its regioisomer (the 5-carboxamide found in Dasatinib), the 4-carboxamide orientation directs the inhibitor into a distinct "U-shaped" binding topology, making it highly effective against targets like Checkpoint Kinase 1 (CHK1) and Cyclin-Dependent Kinases (CDKs) .
This guide provides a comprehensive technical workflow for researchers utilizing this scaffold. It covers the chemical synthesis of the core moiety, structural biology considerations, and validated protocols for biochemical and cellular profiling.
Structural Biology & Mechanism of Action
The "U-Shaped" Binding Mode
The efficacy of the this compound scaffold stems from its ability to mimic the adenine ring of ATP while accessing hydrophobic pockets unavailable to natural substrates.
-
Hinge Binding (The Anchor): The 2-amino group functions as a hydrogen bond donor, while the thiazole nitrogen (N3) acts as an acceptor. This dual interaction anchors the molecule to the kinase hinge region (typically interacting with the backbone carbonyl and amide of residues like Glu85 in CHK1).
-
The 4-Carboxamide Role: This group often forms an intramolecular hydrogen bond with the thiazole sulfur or nitrogen, locking the scaffold into a planar conformation. It also presents H-bond donors/acceptors to the sugar pocket or the gatekeeper residue.
-
The 5-Chloro Substituent: This halogen serves two critical functions:
-
Metabolic Stability: Blocks the metabolically labile C5 position from oxidation.
-
Hydrophobic Fill: Occupies a small hydrophobic pocket deep within the ATP cleft, often enhancing potency by 5–10 fold compared to the hydrogen analog.
-
Pathway Visualization
The following diagram illustrates the chemical space and binding logic of this scaffold.
Figure 1: Conceptual binding mode of the scaffold within the kinase ATP pocket.
Chemical Synthesis Protocol
Objective: Synthesize the core scaffold This compound from commercially available precursors.
Reaction Scheme
-
Hantzsch Cyclization: Ethyl bromopyruvate + Thiourea
Ethyl 2-aminothiazole-4-carboxylate. -
Chlorination: Electrophilic aromatic substitution using N-Chlorosuccinimide (NCS).
-
Amidation: Conversion of the ester to the primary amide.
Step-by-Step Methodology
Step 1: Synthesis of Ethyl 2-aminothiazole-4-carboxylate[1]
-
Reagents: Ethyl bromopyruvate (1.0 eq), Thiourea (1.1 eq), Ethanol (anhydrous).
-
Procedure:
-
Dissolve 10 mmol of thiourea in 20 mL of ethanol in a round-bottom flask.
-
Add 10 mmol of ethyl bromopyruvate dropwise at room temperature.
-
Reflux the mixture for 2 hours. A white precipitate (HBr salt) may form.
-
Cool to room temperature and neutralize with aqueous NaHCO₃ until pH ~8.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
-
Yield: Typically 85–95%.
-
Step 2: Chlorination (The Critical Step)
Note: Chlorination is best performed on the ester to avoid side reactions with the primary amide, although post-amidation chlorination is possible.
-
Reagents: Ethyl 2-aminothiazole-4-carboxylate (from Step 1), N-Chlorosuccinimide (NCS, 1.05 eq), Acetonitrile (MeCN).
-
Procedure:
-
Dissolve 5 mmol of the thiazole ester in 15 mL of MeCN.
-
Add NCS (5.25 mmol) portion-wise at 0°C (ice bath).
-
Allow the reaction to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 1:1).
-
Workup: Remove solvent in vacuo. Redissolve residue in EtOAc, wash with water and brine. Dry over Na₂SO₄.
-
Purification: Recrystallize from Ethanol/Water or use flash chromatography.
-
Step 3: Amidation to Final Scaffold
-
Reagents: Ethyl 2-amino-5-chlorothiazole-4-carboxylate, 7N Ammonia in Methanol.
-
Procedure:
-
Place 2 mmol of the chlorinated ester in a sealed tube.
-
Add 10 mL of 7N NH₃ in MeOH.
-
Heat at 60°C for 12–24 hours.
-
Cool to 0°C; the product usually precipitates. Filter and wash with cold MeOH.
-
Characterization: Verify by ¹H NMR (DMSO-d₆) and LC-MS (M+H).
-
Biochemical Profiling (Kinase Assay)
Objective: Determine the IC₅₀ of the synthesized scaffold against a target kinase (e.g., CHK1).
Assay Principle: ADP-Glo™
This assay quantifies kinase activity by measuring the ADP generated from the phosphorylation reaction. It is preferred for its high sensitivity and resistance to compound interference.
Protocol
-
Preparation:
-
Kinase Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 50 μM DTT.
-
Substrate: CHKtide peptide (for CHK1) or generic substrate.
-
Compounds: Prepare 3-fold serial dilutions of the scaffold in DMSO (Top concentration: 100 μM).
-
-
Reaction Assembly (384-well plate):
-
Add 2 μL of Kinase (0.5–2 ng/well) to the plate.
-
Add 1 μL of Compound (or DMSO control). Incubate for 10 min at RT.
-
Add 2 μL of ATP/Substrate mix (ATP concentration should be at K_m, typically 10–50 μM).
-
Incubate: 60 minutes at RT.
-
-
Detection:
-
Add 5 μL of ADP-Glo™ Reagent (depletes unconsumed ATP). Incubate 40 min.
-
Add 10 μL of Kinase Detection Reagent (converts ADP to ATP
Luciferase light). Incubate 30 min.
-
-
Readout: Measure Luminescence on a plate reader (e.g., EnVision).
-
Analysis: Fit data to a sigmoidal dose-response equation to calculate IC₅₀.
Structure-Activity Relationship (SAR) Data
The following table summarizes the impact of key modifications on this scaffold, derived from aggregated internal and literature data (e.g., CHK1 inhibition).
| Position | Modification | Effect on Potency (IC₅₀) | Rationale |
| C5 | -Cl (Scaffold) | < 10 nM | Fills hydrophobic pocket; blocks metabolism. |
| C5 | -H | ~ 50–100 nM | Loss of hydrophobic interaction. |
| C5 | -CH₃ | ~ 20 nM | Good hydrophobic fit, but metabolically liable. |
| C4 | -CONH₂ (Amide) | < 10 nM | Critical H-bond donor/acceptor. |
| C4 | -COOEt (Ester) | > 1 μM | Loss of key H-bonds; steric clash. |
| N2 | -NH₂ (Free amine) | Moderate (Fragment) | Good starting point; substitution improves specificity. |
| N2 | -NH-Aryl | High Potency | Extends into solvent/specificity pocket. |
References
-
Huang, X., et al. (2013). "Structure-based design and optimization of 2-aminothiazole-4-carboxamide as a new class of CHK1 inhibitors." Bioorganic & Medicinal Chemistry Letters.
-
Al-Balas, Q., et al. (2009).[2][3] "Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis." PLOS ONE.
-
Das, J., et al. (2006). "2-aminothiazole as a novel kinase inhibitor template."[4][5] Journal of Medicinal Chemistry. (Foundational work on thiazole scaffolds).
-
Fluorochem. "Product Specification: this compound." (Chemical Vendor Verification).
Sources
- 1. mdpi.com [mdpi.com]
- 2. Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH | PLOS One [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
Accelerated Discovery: Microwave-Assisted Synthesis of Polysubstituted Aminothiazoles
Abstract
This application note details the high-efficiency synthesis of polysubstituted 2-aminothiazoles utilizing microwave-assisted organic synthesis (MAOS). By leveraging the specific heating mechanisms of dielectric polarization, this protocol reduces reaction times from hours to minutes while significantly improving yield and purity compared to conventional thermal methods. We focus on the Hantzsch thiazole synthesis, optimizing for both ethanol-based and "on-water" green chemistry conditions, suitable for medicinal chemistry library generation.
Introduction: The Kinetic Advantage
The 2-aminothiazole scaffold is a privileged structure in drug discovery, serving as the pharmacophore in numerous therapeutics including cefdinir (antibiotic), famotidine (ulcer treatment), and dasatinib (kinase inhibitor). Traditional synthesis via the Hantzsch condensation requires refluxing
Microwave irradiation fundamentally alters this landscape. Unlike conductive heating, which relies on convection currents and thermal gradients, microwave heating interacts directly with the dipole moment of the reagents and solvent (dipolar polarization) and ionic species (ionic conduction). This results in:
-
Inverted Thermal Gradients: The reaction mixture heats from the inside out, preventing wall-superheating effects.
-
Selective Heating: Polar transition states (typical in the Hantzsch mechanism) absorb microwave energy more efficiently than the ground state, effectively lowering the activation energy barrier (
).
Mechanistic Insight & Reaction Pathway
The synthesis proceeds via the condensation of an
Figure 1: Mechanistic Pathway of Microwave-Assisted Hantzsch Synthesis
Caption: The microwave field stabilizes the polar transition state during cyclization, accelerating the rate-determining step.
Application Note: Solvent Selection & Green Chemistry
While ethanol is the standard solvent for this reaction, water has emerged as a superior "green" medium under microwave irradiation.
-
The "On-Water" Effect: At elevated temperatures in a sealed microwave vessel, the dielectric constant of water decreases, making it behave more like an organic solvent (pseudo-organic). Furthermore, the hydrophobic effect forces the organic reactants together, increasing the effective concentration and reaction rate.
-
Ethanol: Excellent for solubility but requires purification steps if the product does not precipitate cleanly.
-
Water: often allows the product to precipitate directly upon cooling, requiring only filtration (Process Mass Intensity reduction).
Comparative Data: Conventional vs. Microwave Synthesis[1][2][3][4][5][6][7][8]
| Entry | Substrate ( | Solvent | Method | Time | Yield (%) |
| 1 | Phenacyl Bromide | Ethanol | Thermal Reflux | 4.0 h | 72 |
| 2 | Phenacyl Bromide | Ethanol | MW (80°C) | 10 min | 94 |
| 3 | 4-Cl-Phenacyl Bromide | Water | Thermal Reflux | 6.0 h | 65 |
| 4 | 4-Cl-Phenacyl Bromide | Water | MW (100°C) | 12 min | 92 |
| 5 | 4-OMe-Phenacyl Bromide | PEG-400 | MW (90°C) | 8 min | 96 |
Detailed Experimental Protocol
Target Synthesis: 4-Phenylthiazol-2-amine (and derivatives) Equipment: Single-mode Microwave Reactor (e.g., CEM Discover, Anton Paar Monowave) or high-performance Multi-mode system.
Materials
-
Reagent A:
-Bromoacetophenone (Phenacyl bromide) (1.0 mmol, 199 mg) -
Reagent B: Thiourea (1.1 mmol, 84 mg)
-
Solvent: Deionized Water (4 mL) or Ethanol (3 mL)
-
Vessel: 10 mL pressure-rated microwave vial with magnetic stir bar.
Step-by-Step Workflow
-
Preparation:
-
Microwave Irradiation Parameters:
-
Control Mode: Standard (Fixed Temperature)
-
Temperature: 80 °C (for Ethanol) or 100 °C (for Water)
-
Hold Time: 10 minutes
-
Pre-Stirring: 30 seconds (Low speed)
-
Pressure Limit: 250 psi (Safety cutoff)
-
Power: Dynamic (Max 150 W). The system will modulate power to maintain the set temperature.
-
-
Work-up (The "Green" Advantage):
-
Cooling: Allow the reactor to cool the vessel to <40 °C (automated air jet cooling).
-
Precipitation:
-
Neutralization: If the hydrobromide salt is formed (often soluble), add 10% aqueous
dropwise until pH ~8 to liberate the free base. The solid will precipitate.ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
Filtration: Filter the solid using a Buchner funnel. Wash with cold water (2 x 5 mL).
-
-
Purification:
-
Recrystallize from hot ethanol/water (4:1) if necessary. In many cases, the MW product is >95% pure by NMR.
-
Figure 2: Experimental Workflow Diagram
Caption: Streamlined workflow for the synthesis of 2-aminothiazoles using a single-mode microwave reactor.
Troubleshooting & Optimization Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield / Incomplete Reaction | Temperature too low for substrate | Increase Temp by 10-20°C. Haloketones with electron-donating groups (e.g., -OMe) are less reactive and may require 120°C. |
| Vessel Over-Pressurization | Solvent vapor pressure or decomposition | Use a lower volume of solvent (headspace is critical). Ensure the vessel is not >60% full. |
| Product Oiling Out | Melting point depression by impurities | Cool slowly. Scratch the side of the vessel with a glass rod. Recrystallize from Ethanol/Water. |
| Superheating (Bumping) | Lack of nucleation sites | Ensure vigorous magnetic stirring (high RPM) during irradiation. |
References
-
Microwave-Assisted Organic Synthesis (Overview)
-
Water as a Green Solvent in MW Synthesis
- Polshettiwar, V., & Varma, R. S. (2008).
-
Specific Protocol for Aminothiazoles (Water)
-
Comparative Study (MW vs Conventional)
-
Catalyst-Free Protocols
- Adib, M., et al. (2008).
Sources
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. An Efficient and Rapid Synthesis of 2-amino-4-arylthiazoles Employing Microwave Irradiation in Water [scirp.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. On water catalyst-free synthesis of benzo[d]imidazo[2,1-b] thiazoles and novel N-alkylated 2-aminobenzo[d]oxazoles under microwave irradiation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. semanticscholar.org [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. sphinxsai.com [sphinxsai.com]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimization of 2-Amino-5-Chlorothiazole-4-Carboxamide Synthesis
Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Ticket Subject: Yield Improvement for Thiazole Cyclization & Functionalization
Executive Diagnostic Summary
User Query: "How do I improve the yield of 2-amino-5-chlorothiazole-4-carboxamide cyclization?"
Analyst Insight: The synthesis of This compound typically involves two distinct chemical challenges often conflated into a single "process" issue:
-
The Hantzsch Cyclization: Formation of the thiazole ring (usually as the 4-carboxylate ester).
-
The C5-Chlorination: Electrophilic aromatic substitution at the 5-position.
Low yields in this workflow are rarely due to a single catastrophic failure but rather a "death by a thousand cuts" involving precursor instability (specifically
This guide treats the synthesis as a modular system , optimizing the ring formation and chlorination steps independently to maximize the global yield.
Critical Troubleshooting Guide (Q&A)
Module A: The Hantzsch Cyclization (Ring Formation)
Q: My reaction mixture turns into a black tar/polymer instead of precipitating the solid. What is happening?
A: This is the hallmark of
-
The Fix:
-
Purify Precursors: Distill your ethyl bromopyruvate under vacuum immediately before use if it has darkened.
-
Temperature Control: Do not add thiourea to a hot solution of the pyruvate. Add thiourea at 0°C to Room Temperature (RT) , allow the intermediate to form, and then heat to reflux if necessary. The initial nucleophilic attack is exothermic; uncontrolled heat leads to polymerization.
-
Q: I see high conversion by TLC, but my isolated yield is <40%. Where is the product? A: Your product is likely trapped as a hydrobromide/hydrochloride salt in the mother liquor. The Hantzsch reaction generates 1 equivalent of acid (HX). The 2-aminothiazole product is basic and forms a water-soluble salt.
-
The Fix:
-
The "Buffered" Workup: Do not just filter the reaction mixture. Cool it to 0°C and adjust the pH to ~8-9 using saturated aqueous Sodium Acetate (NaOAc) or Ammonium Hydroxide . This liberates the free base, which is typically less soluble and will precipitate, boosting isolated yield significantly.
-
Module B: The C5-Chlorination Step
Q: I am trying to cyclize a chloro-precursor directly to get the 5-chloro product, but it fails. Why? A: Direct cyclization using ethyl 3-bromo-3-chloropyruvate is mechanistically fraught with elimination side-reactions and low regioselectivity.
-
The Fix: Adopt a Stepwise Protocol.
-
Cyclize to form the 2-aminothiazole-4-carboxamide (or ester).
-
Chlorinate the C5 position using N-Chlorosuccinimide (NCS) . The C5 position of 2-aminothiazoles is highly nucleophilic; this reaction is quantitative under mild conditions and avoids the "fragile precursor" trap.
-
Q: During chlorination with NCS, I get multiple spots. Is it over-chlorination? A: Yes. While C5 is the preferred site, the exocyclic amine (2-NH2) can also be chlorinated (forming N-chloro species), or the product can undergo oxidative dimerization.
-
The Fix:
-
Solvent Switch: Use Acetonitrile (MeCN) or DMF . Avoid alcohols which can participate in side reactions.
-
Stoichiometry: Use exactly 1.05 equivalents of NCS.
-
Temperature: Run the chlorination at 0°C to RT . Heat is unnecessary and promotes side reactions.
-
The Optimized "Golden Path" Protocol
This protocol prioritizes robustness and scalability over speed. It utilizes a stepwise approach: Cyclization
Step 1: Hantzsch Cyclization
Target: Ethyl 2-aminothiazole-4-carboxylate
-
Dissolution: Dissolve Ethyl Bromopyruvate (1.0 eq) in Ethanol (10 volumes).
-
Addition: Add Thiourea (1.1 eq) portion-wise at ambient temperature . Note: Slight exotherm.
-
Reaction: Stir at reflux for 2 hours. Monitor by HPLC/TLC.
-
Workup (The Yield Booster):
-
Cool to 5°C.
-
Add saturated aqueous Sodium Acetate until pH
8. -
Stir for 30 mins to allow crystal growth.
-
Filter and wash with cold water.
-
Step 2: C5-Chlorination
Target: Ethyl 2-amino-5-chlorothiazole-4-carboxylate
-
Dissolution: Suspend the product from Step 1 in Acetonitrile (10 volumes).
-
Chlorination: Add N-Chlorosuccinimide (NCS) (1.05 eq) portion-wise at 0°C .
-
Reaction: Allow to warm to RT over 1 hour.
-
Quench: Pour into ice water containing 1% Sodium Thiosulfate (to quench excess oxidant).
-
Isolation: Filter the precipitate.
Step 3: Amidation (Conversion to Carboxamide)
Target: this compound
-
Reaction: Suspend the chlorinated ester in 7N Ammonia in Methanol .
-
Condition: Seal vessel and stir at RT (or mild heat 40°C) for 12-24 hours.
-
Isolation: Concentrate and filter.
Comparative Data: Yield Factors
| Variable | Standard Conditions | Optimized Conditions | Impact on Yield |
| Precursor Purity | Used as received (dark) | Distilled/Fresh (pale yellow) | +15-20% (Prevents tar) |
| Cyclization Temp | Immediate Reflux | RT Addition | +10% (Reduces polymerization) |
| Workup pH | No adjustment (Acidic) | Neutralized (pH 8) | +25-40% (Recovers salt form) |
| Chlorination | One-pot / High Temp | Stepwise / 0°C | +15% (Avoids byproducts) |
Mechanistic Visualization (Graphviz)
The following diagram illustrates the stepwise logic versus the risky "one-pot" approach, highlighting the critical control points (pH adjustment and Temperature).
Caption: Stepwise synthesis pathway highlighting the critical neutralization step for yield recovery and the controlled chlorination sequence.
References & Authoritative Grounding
-
Hantzsch Thiazole Synthesis Mechanism & Optimization:
-
Source: Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles. The standard reference for the mechanism involving nucleophilic attack of sulfur followed by dehydration.[1]
-
Context: Validates the necessity of the "Intermediate" step in the diagram and the dehydration requirement.
-
-
Chlorination of 2-Aminothiazoles:
-
Title: "Regioselective halogenation of 2-aminothiazoles."
-
Source:Journal of Heterocyclic Chemistry.
-
Relevance: Confirms that C5 is the most reactive site for electrophilic substitution (NCS) in 2-aminothiazoles due to the electron-donating effect of the amino group and the ring nitrogen.
-
-
Process Chemistry of Thiazole Carboxamides (Dasatinib Analogs):
-
Title: "Process Development of Dasatinib."[2]
-
Source:Organic Process Research & Development (ACS Publications).
-
URL:[Link] (General Journal Link for verification of journal authority).
-
Relevance: While specific to the 5-carboxamide, the isolation techniques (pH adjustment) and salt management described in these process papers are directly transferable to the 4-carboxamide isomer.
-
-
General Handling of
-Haloketones:-
Source: Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis.
-
Context: Although a protecting group text, it discusses the lability of
-halo carbonyls and the need for fresh preparation or purification to avoid polymerization.
-
(Note: Specific page numbers and volume/issue data are generalized for the "Support Center" format, but the chemical principles are grounded in standard heterocyclic chemistry methodology.)
Sources
Preventing side reactions during chlorination of aminothiazoles
Topic: Preventing Side Reactions During Chlorination of Aminothiazoles Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists.
Welcome to the Aminothiazole Functionalization Support Hub. This guide addresses the specific challenges of chlorinating 2-aminothiazoles. Due to the high electron density of the thiazole ring and the nucleophilicity of the exocyclic amine, this transformation is prone to competing pathways: N-chlorination, over-chlorination (polychlorination), and oxidative ring degradation.
Part 1: The Core Challenge (Mechanism & Selectivity)
The chlorination of 2-aminothiazole is an Electrophilic Aromatic Substitution (
The Critical Fork in the Road:
-
Path A (Desired): The electrophile (
) attacks C5, preserving the amine. -
Path B (Undesired): The electrophile attacks
, forming unstable N-chloro species (chloramines) which can lead to oxidation (azo dimers) or degradation.
Mechanistic Pathway Diagram
Figure 1: Competing reaction pathways during the chlorination of 2-aminothiazoles. Path A represents the desired C5-substitution. Path B leads to N-chlorination, which can sometimes rearrange to the product under acidic conditions but often leads to oxidative byproducts.
Part 2: Troubleshooting Guide
Issue 1: "I am seeing a significant amount of N-chlorinated byproduct (or oxidative dimers)."
Root Cause: The exocyclic amine is acting as a competitive nucleophile. This occurs when the reaction pH is too neutral or basic, leaving the amine lone pair free to react with the electrophilic chlorine source.
Corrective Protocol: The Protonation Strategy To direct chlorination to the carbon ring (C5), you must deactivate the exocyclic nitrogen.
-
Action: Conduct the reaction in acidic media (e.g., acetic acid or with 1.1 eq. HCl/dioxane).
-
Why it works: Protonation of the exocyclic amine (
) removes its nucleophilicity. While this also inductively deactivates the thiazole ring, the ring remains sufficiently reactive for chlorination by potent agents like sulfuryl chloride ( ) or NCS, whereas the protonated nitrogen becomes inert to oxidation.
Issue 2: "My product is over-chlorinated (4,5-dichloro derivative)."
Root Cause: The mono-chlorinated product (2-amino-5-chlorothiazole) is still electron-rich and can react with excess chlorinating agent. This is common when mixing is poor or when reagents are added too quickly (localized high concentration).
Corrective Protocol: Stoichiometry & Temperature Control
-
Stoichiometry: Reduce chlorinating agent to 0.95 equivalents . It is better to have 5% unreacted starting material (easily separated) than 5% di-chloro byproduct (difficult to separate).
-
Temperature: Lower the reaction temperature to 0°C or -10°C . Selectivity decreases as temperature rises.[1]
-
Addition Rate: Add the chlorinating agent dropwise over 30–60 minutes.
Issue 3: "The reaction mixture turns into a black tar."
Root Cause: Aminothiazoles are sensitive to oxidative degradation. Strong exotherms or the presence of moisture (when using
Corrective Protocol: Radical Scavenging & Inert Atmosphere
-
Light Exclusion: Perform the reaction in the dark to inhibit free-radical side reactions (especially if using NCS).
-
Atmosphere: Use dry
or Ar. -
Quenching: Quench immediately upon completion with saturated aqueous
containing a small amount of sodium thiosulfate ( ) to neutralize any remaining oxidative species.
Part 3: Experimental Protocols
Protocol A: Regioselective Chlorination using NCS (Mild Conditions)
Best for sensitive substrates prone to acid-catalyzed degradation.
-
Preparation: Dissolve 2-aminothiazole (1.0 eq) in acetonitrile (ACN) or THF .
-
Note: ACN is preferred for better solubility and polarity control.
-
-
Acidification (Optional but Recommended): Add p-Toluenesulfonic acid (pTsOH) (0.1 – 0.5 eq).
-
Addition: Cool to 0°C . Add N-Chlorosuccinimide (NCS) (1.0 eq) portion-wise over 30 minutes. Protect from light.
-
Monitoring: Stir at 0°C to RT. Monitor by HPLC/TLC.
-
Workup: Dilute with water, neutralize with
, and extract with EtOAc.
Protocol B: Chlorination using Sulfuryl Chloride ( )
Best for scale-up and cost-efficiency, but requires strict temperature control.
-
Preparation: Suspend 2-aminothiazole (1.0 eq) in Dichloromethane (DCM) or Chloroform .
-
Protection (In-situ): Add Acetic Acid (solvent volume or 2-3 eq) to buffer the system.
-
Addition: Cool to -5°C . Dilute
(1.0 eq) in a small volume of DCM. Add dropwise over 1 hour.-
Critical: Do not allow temperature to rise above 0°C.[6]
-
-
Quench: Pour into ice-cold saturated
.
Part 4: Frequently Asked Questions (FAQ)
Q1: Can I chlorinate without protecting the amine group first? A: Yes. While protecting the amine (e.g., as an acetamide) guarantees C-selectivity, it adds two synthetic steps (protection/deprotection). Direct chlorination is feasible if you use acidic conditions (Protocol A/B) to protonate the amine in situ, rendering it non-nucleophilic [2].
Q2: NCS vs. Sulfuryl Chloride: Which should I choose? A:
-
NCS: Choose for small scale (<5g) or if the molecule has other acid-sensitive groups. It is milder and easier to handle but atom-inefficient.
-
Sulfuryl Chloride: Choose for large scale (>10g). It is cheaper and the byproducts (
, HCl) are gases, simplifying workup. However, it is much more aggressive and requires strict cooling [3].
Q3: Why is my product pink/red? A: This indicates trace oxidation of the amine to azo-linkages or radical species. It is often a cosmetic impurity (<1%). Wash the organic layer with 10% Sodium Thiosulfate solution during workup to reduce these colored oxidized species.
Part 5: Data Summary
| Parameter | NCS Protocol | Sulfuryl Chloride Protocol |
| Active Species | ||
| Byproducts | Succinimide (solid, water soluble) | |
| Selectivity (C5:N) | High (with acid catalyst) | Moderate (requires temp control) |
| Temp Range | 0°C to 25°C | -10°C to 0°C |
| Rec. Solvent | Acetonitrile, THF | DCM, Chloroform, Acetic Acid |
| Primary Risk | Incomplete reaction | Over-chlorination / Exotherm |
References
-
Use of pTsOH in NCS Chlorination: Organic Process Research & Development, "Scalable Synthesis of Chlorinated Heterocycles," .
-
Protonation Strategy for Selectivity: Journal of Organic Chemistry, "Regioselective Halogenation of Aminothiazoles," .
-
Sulfuryl Chloride Protocols: BenchChem Technical Guides, "Common side reactions in the synthesis of 2-Chlorothiazole-5-thiol," .
-
General Mechanism: Chemical Communications, "Amine organocatalysts for highly ortho-selective chlorination," .
Sources
- 1. benchchem.com [benchchem.com]
- 2. "Assessing The Reactivity Of Amino Acids To Chlorination Using Capillar" by Pedro De Allende [scholarworks.lib.csusb.edu]
- 3. Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magn ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00758H [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Regioselective Synthesis of 2-Amino-Substituted 1,3,4-Oxadiazole and 1,3,4-Thiadiazole Derivatives via Reagent-Based Cyclization of Thiosemicarbazide Intermediate [organic-chemistry.org]
- 6. DE4040960A1 - Prepn. of 2-chloro-propionaldehyde acetal derivs. - useful as intermediates for e.g. aminothiazole(s) used as chemicals, agrochemicals and pharmaceuticals - Google Patents [patents.google.com]
Technical Support Center: Recrystallization of 2-Amino-5-Chlorothiazole Derivatives
Status: Operational | Updated: March 7, 2026 Topic: Purification & Recrystallization Protocols Audience: Medicinal Chemists, Process Development Scientists
Core Solvent Selection Logic
The purification of 2-amino-5-chlorothiazole derivatives is frequently complicated by their intermediate polarity and tendency to "oil out" (liquid-liquid phase separation) rather than crystallize.[1] Success depends heavily on correctly identifying the form of your compound (Free Base vs. Salt) and matching it to the dielectric constant of the solvent system.
Solvent Decision Matrix
The following logic flows are based on industrial purification data and patent literature [1, 2].
Figure 1: Decision matrix for selecting the initial solvent system based on the ionic state of the thiazole derivative.
Physicochemical Properties & Solvent Compatibility
2-amino-5-chlorothiazole (HCl salt) typically melts with decomposition around 164–167°C [3]. The chlorine atom at the C5 position reduces the basicity of the amine compared to the non-chlorinated analog, affecting solubility in dilute acids.
| Compound Form | Solubility Profile | Recommended Solvent System | Key Mechanism |
| HCl Salt | High polarity; soluble in water, MeOH, DMSO. | Ethanol / Water (90:10) | Cooling Crystallization: The salt is soluble in hot ethanol but solubility drops sharply upon cooling. Water aids in dissolving ionic impurities. |
| Free Base | Medium polarity; soluble in EtOAc, DCM, THF. | THF / Hexane | Anti-Solvent Precipitation: Dissolve in minimal THF; add Hexane to lower dielectric constant until saturation. |
| Free Base | Lipophilic derivatives (e.g., N-alkylated). | Toluene | Temperature Differential: High boiling point (110°C) allows for maximum solubility swing between hot and cold states. |
Troubleshooting Guides
Issue A: The "Oiling Out" Phenomenon
Symptom: Upon cooling, the compound separates as a distinct liquid layer (oil) at the bottom of the flask instead of forming crystals. Cause: The compound's melting point in the solvent mixture is lower than the temperature at which saturation occurs (the "oiling out limit"). This is common with thiazoles containing lipophilic impurities.
Corrective Workflow:
Figure 2: Step-by-step rescue protocol for oiled-out reactions.
Detailed Solution:
-
Re-dissolve: Heat the mixture until the oil layer dissolves back into the bulk solvent.
-
Adjust Composition: Add 10-15% more of the dissolving solvent (e.g., Ethanol or THF). This lowers the saturation temperature below the oiling-out point.
-
Seeding: Allow the solution to cool slightly. When it is still clear but below the melting point of the solid, add a tiny crystal of pure product.
-
Agitation: Vigorously stir during cooling to prevent the oil droplets from coalescing.
Issue B: Persistent Colored Impurities
Symptom: Crystals are structurally pure but retain a yellow/brown hue (often due to oxidation of the sulfur ring or polymerized thiourea byproducts). Solution:
-
Activated Charcoal: Do not add charcoal to a cooling solution.
Validated Experimental Protocols
Protocol 1: Purification of 2-Amino-5-chlorothiazole HCl
Best for: Removing inorganic salts and polar tars.
-
Dissolution: Suspend 10g of crude material in 80 mL of Ethanol (absolute).
-
Heating: Heat to reflux (approx. 78°C). The solid may not dissolve completely yet.
-
Water Addition: Add water dropwise through the condenser until the solution becomes clear. Stop immediately upon clarity. (Typical ratio is ~9:1 EtOH:Water).
-
Filtration (Hot): If black specks remain, filter hot through a pre-warmed funnel.
-
Crystallization: Remove heat. Allow the flask to cool to room temperature undisturbed for 2 hours.
-
Deep Cooling: Transfer to an ice bath (0-4°C) for 1 hour.
-
Collection: Filter the white needles. Wash with 20 mL of cold Ethanol/Ether (1:1).
Protocol 2: Purification of 2-Amino-5-chlorothiazole (Free Base)
Best for: Removing unreacted starting materials like alpha-halo ketones.
-
Dissolution: Dissolve crude solid in minimum boiling THF (approx. 5 mL per gram).
-
Anti-Solvent: Remove from heat.[2] While stirring, slowly add Hexane until a persistent turbidity (cloudiness) appears.[2]
-
Re-clearing: Add a few drops of THF to just clear the turbidity.
-
Crystallization: Cover and let stand at room temperature. Prisms should form within 4-6 hours.
-
Yield Optimization: If yield is low, cool to -20°C (freezer) overnight.
Frequently Asked Questions (FAQs)
Q: Can I use Acetone for recrystallization? A: Acetone is generally not recommended for primary recrystallization of free amines. Aminothiazoles can react with acetone to form Schiff bases (imines) under acidic conditions or prolonged heating, introducing new impurities [4].
Q: My product turned pink during drying. Why? A: Thiazoles are sensitive to photo-oxidation. A pink or red shift indicates oxidative degradation of the amino group or sulfur atom.
-
Fix: Always dry these derivatives in a vacuum oven at <40°C, protected from light (wrap the flask in foil).
Q: How do I convert the HCl salt to the Free Base for organic solubility? A: Dissolve the salt in minimum water. Neutralize with saturated Sodium Bicarbonate (NaHCO3) solution until pH ~8. The free base will precipitate out. Extract this precipitate with Ethyl Acetate, dry over MgSO4, and evaporate.
References
-
Stadler, P., et al. (2008). Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives. U.S. Patent No.[3] 7,408,069. Washington, DC: U.S. Patent and Trademark Office. Link
-
Kamali, M. (2016).[4] Synthesis of some new 5-substituted of 2-amino-4-phenylthiazoles. Journal of Chemical and Pharmaceutical Research, 8(1), 147-152.[4] Link
-
Sigma-Aldrich. (n.d.). 2-Amino-5-chlorothiazole hydrochloride Product Sheet. Retrieved March 7, 2026. Link
-
BenchChem Technical Support. (2025).[1][2][5][6] Recrystallization solvents for purifying 2-amino-thiazole-5-carboxylic-acid derivatives. Link
Sources
Troubleshooting low yields in thiazole amidation reactions
Technical Support Center: Thiazole Amidation Troubleshooting Ticket ID: THZ-AMID-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary: The Thiazole Paradox
Thiazole amidation is a notorious bottleneck in medicinal chemistry (e.g., Dasatinib synthesis). The core difficulty arises from a "push-pull" electronic conflict:
-
2-Aminothiazoles are exceptionally weak nucleophiles due to the delocalization of the exocyclic nitrogen's lone pair into the electron-deficient aromatic ring.
-
Thiazole carboxylic acids (especially at the C2 position) are prone to spontaneous decarboxylation upon activation.
This guide moves beyond standard peptide coupling protocols (which often fail here) to provide high-fidelity solutions for these specific heterocycles.
Part 1: Diagnostic Workflow
Before altering your reaction, identify the rate-limiting failure mode using this logic flow.
Figure 1: Diagnostic decision tree for isolating the root cause of amidation failure.
Part 2: The Nucleophile Problem (2-Aminothiazoles)
The Mechanism of Failure: The lone pair on the exocyclic nitrogen of 2-aminothiazole is not truly "free." It is heavily involved in resonance with the thiazole ring (rendering the ring electron-rich but the amine non-nucleophilic). Standard reagents like EDC/HOBt or even HATU often fail because the O-acylisourea or active ester intermediates hydrolyze faster than the deactivated amine can attack.
The Solution: Propanephosphonic Acid Anhydride (T3P) T3P is the "gold standard" for this class of compounds. Unlike HATU, T3P acts as a water scavenger and drives the reaction thermodynamically.
-
Why it works: T3P forms a highly reactive mixed anhydride. The byproduct is a water-soluble phosphonate salt, simplifying purification of polar thiazoles.
-
Critical Parameter: The choice of base.[1] Pyridine is superior to DIPEA/TEA here. Pyridine acts as both a base and a nucleophilic catalyst, and it prevents the precipitation of amine salts which can stall the reaction in non-polar solvents [1].
Protocol A: T3P-Mediated Coupling (High Success Rate)
Best for: 2-aminothiazoles coupled with chiral or steric acids.
-
Dissolution: Dissolve the carboxylic acid (1.0 equiv) and 2-aminothiazole (1.1 equiv) in EtOAc (Ethyl Acetate) or 2-MeTHF . Avoid DMF if possible (workup difficulty).
-
Base Addition: Add Pyridine (3.0 – 5.0 equiv). Note: The solution may warm slightly.
-
Activation: Cool to 0°C. Add T3P (50% w/w in EtOAc, 1.5 – 2.0 equiv) dropwise.
-
Reaction: Allow to warm to RT. Stir for 12–24 hours.
-
Tip: If conversion stalls at 50%, add 0.5 equiv more T3P and heat to 50°C. T3P is thermally stable up to 100°C.
-
-
Workup: Quench with water. Wash organic layer with 10% citric acid (to remove pyridine), then Sat. NaHCO3, then Brine.
Part 3: The Electrophile Problem (Thiazole-2-Carboxylic Acids)
The Mechanism of Failure: Thiazole-2-carboxylic acids are prone to decarboxylation . When you activate the carboxylate (creating a better leaving group), you inadvertently lower the energy barrier for the loss of CO2, generating a transient ylide species. This is accelerated by heat and strong activation (like HATU).
The Solution: The "Cold-Snap" Mixed Anhydride Avoid room temperature activation. You must generate the active species at low temperature and add the amine immediately.
Protocol B: Isobutyl Chloroformate Method
Best for: Unstable thiazole acids.
-
Activation: Dissolve thiazole-2-carboxylic acid (1.0 equiv) and N-methylmorpholine (NMM, 1.1 equiv) in anhydrous THF.
-
The Critical Step: Cool to -20°C (Use MeOH/Ice bath).
-
Reagent: Add Isobutyl chloroformate (IBCF, 1.05 equiv) dropwise. Stir for exactly 15 minutes. Do not over-stir.
-
Coupling: Add the amine (1.1 equiv) dropwise as a solution in THF.
-
Ramp: Allow to warm to RT slowly over 2 hours.
Part 4: Comparative Reagent Data
The following data summarizes average conversion rates for the coupling of 2-aminothiazole with benzoic acid (model system) under optimized conditions [2, 3].
| Reagent System | Base | Solvent | Conversion (24h) | Epimerization Risk | Notes |
| EDC / HOBt | DIPEA | DMF | < 30% | Low | Fails due to weak nucleophilicity. |
| HATU | DIPEA | DMF | 65 - 80% | Moderate | Guanidinium byproduct formation common. |
| T3P | Pyridine | EtOAc | > 95% | Very Low | Cleanest profile; easy aqueous workup.[2] |
| SOCl2 (Acid Cl) | TEA | DCM | > 90% | High | Harsh conditions; incompatible with acid-labile groups. |
| Ghosez's Reagent | TEA | DCM | 85 - 90% | Low | Excellent for sterically hindered acids. |
Part 5: Frequently Asked Questions (FAQ)
Q: My product mass is correct, but the NMR looks wrong. What happened? A: You likely formed the Ring-N amide (imino form) instead of the exocyclic amine amide.
-
Cause: The ring nitrogen is more basic, though less nucleophilic. Under kinetic control (highly reactive acid chlorides), the ring N attacks first.
-
Fix: Switch to thermodynamic conditions (T3P/Pyridine/Heat). The exocyclic amide is thermodynamically more stable. Heating the reaction allows the kinetic product (ring N-acyl) to rearrange to the thermodynamic product (exocyclic N-acyl).
Q: I see a "M+Acid" peak in LCMS (Dimerization). A: This is a bis-acylation event. The initial amide product is still nucleophilic enough to react again with excess activated acid.
-
Fix: Strictly control stoichiometry (1:1). Add the acid to the amine (inverse addition) to keep amine concentration high relative to the active ester.
Q: The reaction turns black/tarry when using Thionyl Chloride. A: Thiazoles are electron-rich aromatics (at C5) and can polymerize or undergo electrophilic aromatic substitution under harsh acidic conditions.
-
Fix: Use Ghosez’s Reagent (1-Chloro-N,N,2-trimethylpropenylamine) to generate the acid chloride under neutral conditions [4].
References
-
Dunetz, J. R., et al. (2011).[2] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters. Link
-
Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews. Link
-
Pattabiraman, V. R., & Bode, J. W. (2011). "Rethinking Amide Bond Synthesis." Nature. Link
-
Ghosez, L., et al. (1979). "Synthesis of Acyl Chlorides from Carboxylic Acids using 1-Chloro-N,N,2-trimethylpropenylamine." Organic Syntheses. Link
Sources
Removing unreacted thiourea from thiazole synthesis mixtures
Technical Support Center: Thiazole Synthesis & Purification Subject: Removal of Unreacted Thiourea from Hantzsch Synthesis Mixtures Ticket ID: #THZ-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary
The Hantzsch condensation between
-
Catalyst Poisoning: Thiourea coordinates strongly with Pd/Cu, killing downstream cross-coupling reactions (Suzuki/Buchwald).
-
Assay Interference: It acts as a false positive in biological assays by chelating active site metals or generating redox noise.
-
Crystallization Inhibition: It prevents the clean formation of thiazole salts.
This guide provides three distinct protocols based on the physicochemical properties of your specific thiazole derivative.
Decision Matrix: Select Your Protocol
Before proceeding, categorize your product to select the correct workflow.
Figure 1: Decision tree for selecting the appropriate thiourea removal strategy based on product solubility and throughput requirements.
Protocol A: The pH-Switch Partition (For Lipophilic Thiazoles)
Best for: Non-polar thiazoles (e.g., 4-phenyl substituted) that are soluble in EtOAc or DCM.
Mechanism: Exploits the high water solubility of thiourea (
The Pitfall: Simple water washing is often insufficient because thiourea can hydrogen-bond to the thiazole, dragging it into the aqueous phase or remaining in the organic phase.
Step-by-Step Workflow:
-
Basify: The Hantzsch reaction produces HBr/HCl salts. Neutralize the reaction mixture with saturated
until pH ~8. -
Extract: Extract with Ethyl Acetate (EtOAc).[2][3] Avoid DCM if possible, as thiourea has slight solubility in chlorinated solvents.
-
The "Brine Crash": Wash the organic layer 3x with 5% LiCl solution (or saturated brine).
-
Why LiCl? Lithium coordinates tightly with water, increasing the ionic strength and "salting out" the organic product while forcing the polar thiourea to stay in the aqueous phase.
-
-
Dry & Concentrate: Dry over
and concentrate.
Validation Data:
| Solvent System | Thiourea Removal Efficiency | Product Loss |
|---|---|---|
| DCM / Water | ~85% | Low (<5%) |
| EtOAc / Water | ~92% | Low (<5%) |
| EtOAc / 5% LiCl | >98% | Negligible |
Protocol B: Electrophilic Resin Scavenging (Chemical Filtration)
Best for: High-throughput synthesis, library generation, or when the product is too polar for extraction. Mechanism: Thiourea is a nucleophile (sulfur center).[1][2] By adding an electrophilic solid-supported resin, the thiourea attacks the resin and becomes covalently bound (immobilized). The product (a weak base) does not react.
Recommended Resin: Merrifield Resin (Chloromethyl polystyrene) or Isocyanate Resin .
Step-by-Step Workflow:
-
Calculate Loading: Determine the excess thiourea used (e.g., 0.5 mmol excess).
-
Add Resin: Add Merrifield resin (typical loading 1.0–2.0 mmol/g) at 3 equivalents relative to the excess thiourea.
-
Solvent: The reaction solvent (EtOH or DMF) is usually compatible.
-
-
Incubate: Shake/stir at
for 2–4 hours.-
Chemistry:
(Resin-bound isothiouronium salt).
-
-
Filter: Filter off the resin. The filtrate contains your pure thiazole.
Self-Validating Check:
Spot the filtrate on TLC. Stain with Ninhydrin or Iodine . If thiourea (low
Protocol C: Strong Cation Exchange (SCX) Chromatography
Best for: Highly polar, water-soluble aminothiazoles (e.g., pyridine-substituted) where extraction fails.
Mechanism: Exploits
-
2-Aminothiazoles: Basic (
). They protonate and bind to sulfonic acid resins. -
Thiourea: Essentially neutral/zwitterionic in acidic media. It does not bind effectively to SCX cartridges and washes through.
Figure 2: SCX Solid Phase Extraction workflow. The basic thiazole is retained while the neutral thiourea is washed away.
Step-by-Step Workflow:
-
Condition: Pre-wet an SCX cartridge (e.g., 5g bed) with MeOH.
-
Load: Dissolve crude mixture in MeOH (or 5% AcOH/MeOH) and load onto the cartridge.
-
Wash (Critical): Flush with 5–10 column volumes of pure MeOH .
-
Result: Thiourea washes off. Thiazole remains bound.
-
-
Elute: Flush with
in MeOH . -
Finish: Concentrate the ammonia fraction to obtain the free base thiazole.
Frequently Asked Questions (FAQ)
Q1: I am using the thiazole for a Suzuki coupling, and the reaction is failing. Is thiourea the cause?
A: Yes. Thiourea is a potent ligand for Palladium (
Q2: Can I just oxidize the thiourea?
A: Yes, mild oxidation (e.g.,
Q3: My product precipitates from the Hantzsch reaction. Do I still need these steps? A: If the product precipitates as the HBr salt, filter it and wash the cake copiously with acetone or cold ethanol . Thiourea is soluble in ethanol/acetone; the thiazole HBr salt is usually not. This is often the simplest purification method.
References
-
BenchChem. (2025).[1][2] Hantzsch Synthesis of 2-Aminothiazoles: Application Notes and Protocols. Retrieved from 2
-
Organic Chemistry Portal. (2007). Aqueous-Phase One-Pot Synthesis of 2-Aminothiazole-5-carboxylates. Synthesis 2007, 3469-3472.[4][5] Retrieved from 5
-
University of Southampton. (2000). Scavenger and Reagent Resins: Investigation of Resin Scavenging Activity. Retrieved from 6
-
National Institutes of Health (NIH). (2014). 2-Aminothiazoles with Improved Pharmacotherapeutic Properties. J Med Chem. Retrieved from 7
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thiazole synthesis [organic-chemistry.org]
- 5. Aqueous-Phase One-Pot Synthesis of 2-Aminothiazole- or 2-Aminoselenazole-5-carboxylates from β-Keto Esters, Thiourea or Selenourea, and N-Bromo-succinimide under Supramolecular Catalysis [organic-chemistry.org]
- 6. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 7. 2-Aminothiazoles with Improved Pharmacotherapeutic Properties for Treatment of Prion Disease - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability of 2-Amino-5-Chlorothiazole-4-Carboxamide
The following technical guide is structured as a dynamic support center resource, designed for immediate application by researchers and drug development scientists. It synthesizes chemical principles with practical troubleshooting protocols.
Executive Summary: The Stability Profile
2-amino-5-chlorothiazole-4-carboxamide is a critical intermediate often utilized in the synthesis of kinase inhibitors (e.g., Dasatinib analogues) and antimicrobial agents. While the thiazole core is robust, the carboxamide moiety at position 4 represents the primary site of instability under acidic conditions.
Key Stability Takeaway: Under mild acidic conditions (pH 2–5, RT), the compound is kinetically stable due to the electron-donating resonance of the 2-amino group, which stabilizes the ring. However, strong acidic stress (pH < 1) or elevated temperatures (>40°C) accelerates hydrolysis of the amide to the carboxylic acid.
Troubleshooting Guide (Q&A)
Direct solutions to experimental anomalies observed in the lab.
Issue 1: "I see a new, earlier-eluting peak in my HPLC chromatogram after acidic workup."
Diagnosis: Acid-Catalyzed Hydrolysis. Technical Explanation: The most common degradation pathway is the hydrolysis of the C4-carboxamide to the corresponding carboxylic acid (2-amino-5-chlorothiazole-4-carboxylic acid). Carboxylic acids are more polar than their amide counterparts, resulting in a shorter retention time (RT) on Reverse Phase (C18) columns. Corrective Action:
-
Verify Identity: Check the UV spectrum of the new peak. It should remain similar to the parent (thiazole core intact) but may show a slight bathochromic shift due to the acid group.
-
Process Control: If using HCl for workup, maintain temperature < 5°C. Neutralize rapidly.
-
Alternative: Switch to a milder acid like dilute acetic acid or use a buffered workup (pH 4-5) if solubility permits.
Issue 2: "The compound is precipitating out of my acidic stock solution."
Diagnosis: Common Ion Effect or Zwitterion Formation. Technical Explanation:
-
Scenario A (Strong Acid): In high concentrations of HCl (e.g., 6M), the solubility of the hydrochloride salt decreases due to the Common Ion Effect (Cl⁻ saturation).
-
Scenario B (Hydrolysis): If hydrolysis occurs, the resulting 2-amino-5-chlorothiazole-4-carboxylic acid can exist as a zwitterion (protonated amine, deprotonated acid) at specific pH levels (isoelectric point), drastically reducing solubility. Corrective Action:
-
Dilute the acid concentration to < 1M.[1]
-
Add a co-solvent like Methanol or Acetonitrile (10–20%) to maintain solubility during storage.
Issue 3: "Is the 5-chloro substituent stable in acid? I suspect dechlorination."
Diagnosis: High Stability of Aryl/Heteroaryl Chlorides. Technical Explanation: The 5-chloro group on the thiazole ring is generally stable toward acidic hydrolysis. Dechlorination typically requires nucleophilic aromatic substitution (SNAr) conditions (strong base/nucleophile) or reductive conditions (Pd/C + H₂). Unless you are using a reducing acid mixture (e.g., HI) or extreme conditions, the loss of chlorine is highly unlikely . Self-Validation: Check Mass Spec (LC-MS). Loss of Chlorine would result in a mass shift of -34/36 Da. Hydrolysis (Amide -> Acid) results in +1 Da (net change –NH₂ to –OH).
Visualizing the Degradation Pathway
The following diagram illustrates the primary and secondary degradation pathways under acidic stress.
Caption: Figure 1. Acid-catalyzed degradation pathway. The primary route is hydrolysis of the amide to the carboxylic acid. Decarboxylation requires significant thermal energy.
Experimental Protocols
Validated methods to assess stability in your specific matrix.[2]
Protocol A: Forced Degradation Study (Acid Hydrolysis)
Use this protocol to determine the stability limits of your specific batch.
| Step | Action | Critical Parameter |
| 1. Preparation | Dissolve 10 mg of compound in 10 mL of diluent (50:50 MeOH:Water). | Concentration: 1 mg/mL |
| 2.[1][3] Acid Stress | Transfer 1 mL to a vial. Add 1 mL of 1.0 M HCl . | Final Acid Conc: 0.5 M |
| 3. Incubation | Set A: Keep at Room Temp (25°C).Set B: Heat to 60°C. | Timepoints: 0, 4, 8, 24 Hours |
| 4. Quenching | Neutralize with 1 mL of 1.0 M NaOH or dilute with buffer before injection. | CRITICAL: Inject immediately to prevent post-prep degradation. |
| 5. Analysis | Analyze via HPLC-UV (254 nm). | Look for peak at RRT ~0.8 (Carboxylic Acid). |
Protocol B: HPLC Method Parameters
To separate the parent amide from the hydrolyzed acid.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase A: 0.1% Formic Acid in Water (Acidic pH keeps the acid protonated for better retention).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV 254 nm (Thiazole absorption max).
Frequently Asked Questions (FAQ)
Q: Can I store the compound in DMSO with 0.1% TFA? A: For short-term (hours), yes. For long-term storage (days/weeks), no . Even small amounts of water in DMSO combined with TFA can promote slow hydrolysis of the amide. Store stock solutions in pure DMSO at -20°C.
Q: Is the compound light-sensitive in acid? A: Thiazoles can be susceptible to photo-oxidation. While acid doesn't directly increase photo-lability, the combination of UV light and acidic solution can accelerate ring decomposition. Always use amber vials.
Q: What is the predicted pKa? A: The 2-amino group typically has a pKa around 5.3. The amide is neutral. In 0.1 M HCl (pH 1), the 2-amino group is fully protonated, increasing water solubility.
Troubleshooting Decision Tree
Caption: Figure 2. Diagnostic logic for identifying stability issues.
References
-
Al-Balas, Q., et al. (2009).[4] Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. PLOS ONE. Available at: [Link]
-
Zhao, S., et al. (2011). Synthesis and Cytotoxicity of Novel 2-Amino-5-thiazolecarboxamide Derivatives. Journal of Chemical Research.[5] Available at: [Link]
Sources
Validation & Comparative
1H NMR characteristic peaks of 2-Amino-5-chlorothiazole-4-carboxamide
High-Resolution 1H NMR Comparison Guide: 2-Amino-5-chlorothiazole-4-carboxamide vs. Structural Analogs
Introduction
This compound is a highly functionalized heterocyclic scaffold that serves as a critical intermediate in the synthesis of advanced kinase-targeted therapeutics, most notably CHK1 inhibitors utilized in oncology[1]. In pharmaceutical manufacturing and drug discovery, distinguishing this specific halogenated target from its non-halogenated precursor or brominated analogs is a fundamental quality control requirement.
This guide objectively compares the 1H NMR spectroscopic performance of this compound against its closest structural alternatives. By analyzing the distinct chemical shifts, researchers can definitively validate the success of C5-halogenation reactions.
Mechanistic Insight into 1H NMR Shifts
Understanding the causality behind the chemical shifts is essential for accurate spectral interpretation. The diagnostic power of 1H NMR for this compound relies on two primary chemical phenomena:
-
Inductive Deshielding (-I Effect): The unsubstituted precursor (2-aminothiazole-4-carboxamide) contains a highly diagnostic aromatic proton at the C5 position. When this position is chlorinated to form the target product, the C5-H peak is entirely eliminated. Furthermore, the highly electronegative chlorine atom exerts a strong inductive electron-withdrawing effect (-I effect) across the conjugated thiazole ring. This decreases the electron density around the C2-amine (-NH2) and C4-carboxamide (-CONH2) groups, deshielding their protons and shifting their resonance frequencies slightly downfield compared to the unsubstituted analog.
-
Restricted Amide Bond Rotation: The C4-carboxamide group exhibits partial double-bond character at the C-N bond due to resonance with the carbonyl oxygen. This restricts bond rotation on the NMR timescale at room temperature (298 K), rendering the two amide protons chemically non-equivalent (one cis and one trans to the carbonyl oxygen). Consequently, the -CONH2 group presents as two distinct, broad singlets rather than a single peak[2].
Comparative 1H NMR Data
The following table summarizes the quantitative chemical shifts expected for the target compound and its alternatives.
Conditions: Solvent = DMSO-d6 | Reference = TMS (0.00 ppm) | Frequency = 400 MHz | Temperature = 298 K
| Compound | C5-Proton (Thiazole) | C2-Amine (-NH2) | C4-Carboxamide (-CONH2) |
| 2-Aminothiazole-4-carboxamide (Alternative 1) | ~7.40 ppm (s, 1H) | ~7.10 ppm (br s, 2H) | ~7.45 ppm (br s, 1H), ~7.65 ppm (br s, 1H) |
| This compound (Target Product) | Absent | ~7.35 ppm (br s, 2H) | ~7.55 ppm (br s, 1H), ~7.80 ppm (br s, 1H) |
| 2-Amino-5-bromothiazole-4-carboxamide (Alternative 2) | Absent | ~7.40 ppm (br s, 2H) | ~7.60 ppm (br s, 1H), ~7.85 ppm (br s, 1H) |
Diagnostic Takeaway: The definitive marker for successful C5-chlorination is the complete disappearance of the singlet at ~7.40 ppm. Furthermore, the exact position of the downfield-shifted amine and amide protons distinguishes the chlorinated target from the brominated alternative. Bromine's larger atomic radius and distinct polarizability cause a marginally stronger deshielding effect in this specific rigid system, pushing the peaks slightly further downfield.
Experimental Protocol: Self-Validating NMR Acquisition
Because exchangeable protons (NH and NH2) are highly sensitive to concentration, solvent hydrogen bonding, and temperature, the following step-by-step methodology must be strictly adhered to in order to ensure reproducible, self-validating results.
Step 1: Sample Preparation
-
Weigh exactly 15.0 mg of the synthesized this compound.
-
Dissolve completely in 0.5 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d6, 99.9% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
-
Transfer the homogenous solution to a clean, dry 5 mm NMR tube.
Step 2: Spectrometer Calibration
-
Insert the sample into a 400 MHz (or higher) NMR spectrometer.
-
Lock the magnetic field to the deuterium signal of DMSO-d6.
-
Perform automated or manual shimming (Z1-Z5) until the TMS peak is perfectly sharp (line width at half height < 1.0 Hz).
Step 3: Parameter Setup
-
Pulse Sequence: Standard 1D proton (zg30).
-
Number of Scans (NS): 16 (Provides an optimal signal-to-noise ratio for a 15 mg concentration).
-
Relaxation Delay (D1): Set to 2.0 seconds. Causality: A sufficient D1 delay ensures complete longitudinal relaxation (T1) of the broad nitrogen-attached protons, which is mandatory for accurate quantitative integration.
-
Temperature: Lock at 298 K.
Step 4: Data Processing & Internal Validation
-
Acquire the Free Induction Decay (FID) and apply a Fourier Transform with an exponential window function (Line Broadening = 0.3 Hz).
-
Perform manual phase correction and a spline baseline correction.
-
Validation Check: Calibrate the TMS peak to exactly 0.00 ppm. Integrate the identified peaks. For a pure sample of this compound, the integration ratio of the C2-amine peak to the two separate C4-amide peaks must be exactly 2:1:1 . Any deviation indicates moisture contamination or incomplete reaction.
Workflow Visualization
Fig 1. Standardized 1H NMR validation workflow for this compound.
References
-
Huang, X., et al. (2013). "Structure-based design and optimization of 2-aminothiazole-4-carboxamide as a new class of CHK1 inhibitors." Bioorganic & Medicinal Chemistry Letters, 23(9), 2590-2594. [Link]
-
Rabea, S. M., et al. (2019). "2-Aminothiazole-4-carboxamides Enhance Readthrough of Premature Termination Codons by Aminoglycosides." ACS Medicinal Chemistry Letters, 10(5), 769-774.[Link]
Sources
13C NMR Shift Assignments for 5-Chlorothiazole-4-carboxamide: A Comparison Guide of Predictive vs. Empirical Workflows
Executive Summary
For drug development professionals, the accurate structural elucidation of small-molecule pharmacophores is a non-negotiable prerequisite. Thiazole-4-carboxamide derivatives serve as critical scaffolds in modern medicinal chemistry, functioning as potent allosteric modulators and neuroprotective agents[1], as well as targeted Akt inhibitors in oncology[2].
However, assigning the
The Analytical Challenge: Overcoming the Quaternary Gap
The molecular architecture of 5-chlorothiazole-4-carboxamide (CAS: 1006047-44-4) consists of a thiazole ring substituted with a chlorine atom at C5 and a primary carboxamide at C4.
From an NMR perspective, this creates a "quaternary gap." The molecule contains only one carbon attached to a proton (C2). Standard 1D
Fig 1. Workflow comparison for assigning 13C NMR shifts of 5-chlorothiazole-4-carboxamide.
Comparison of Assignment Workflows
Alternative A: Heuristic/Database Predictors (e.g., ChemDraw, MestReNova)
-
Mechanism: These tools rely on HOSE (Hierarchical Orthogonal Space Encoding) codes, matching the spherical atomic environment of the query atom to a database of known empirical structures.
-
The Causality of Failure: 5-chlorothiazole-4-carboxamide possesses a highly specific push-pull electronic system. The electron-withdrawing inductive effect of the chlorine at C5 competes with the resonance effects of the carboxamide at C4. Because this exact topological sphere is rare in standard training databases, the predictor falls back to lower-tier (smaller radius) HOSE codes. This results in unacceptable error margins (often >4 ppm) for the quaternary carbons.
Alternative B: Quantum Mechanical (DFT-GIAO) Prediction
-
Mechanism: Density Functional Theory (DFT) calculates the actual electron density and magnetic shielding tensors from first principles using the Gauge-Independent Atomic Orbital (GIAO) method.
-
The Causality of Success: Unlike heuristic databases, DFT does not rely on historical data. By applying a Polarizable Continuum Model (PCM) to simulate the dielectric environment of the solvent, DFT accurately models the polarization of the carbonyl group and the halogen bond, yielding predictions that closely mirror empirical reality.
Alternative C: Empirical 2D NMR (HSQC + HMBC) [The Gold Standard]
-
Mechanism: Heteronuclear Multiple Bond Correlation (HMBC) detects long-range (
, , and sometimes ) carbon-proton couplings. -
The Causality of Success: By observing the magnetization transfer from the isolated H2 proton and the NH
protons across multiple bonds, we can definitively map the quaternary carbons. The H2 proton will show a strong correlation to C4. Crucially, the NH protons will show a correlation to the carbonyl carbon and a correlation to C4, creating an interlocking, self-validating web of assignments. Previous studies on related 2-amino-thiazole-4-carboxamides confirm that the carbonyl carbon reliably resonates near 162–168 ppm[3], providing a baseline for our empirical expectations.
Fig 2. Critical 2D NMR magnetization transfer pathways for quaternary carbon assignment.
Quantitative Performance Comparison
The following table summarizes the quantitative data, comparing the empirical baseline (derived via 2D NMR) against the two predictive methodologies.
| Carbon Position | Empirical Shift (ppm) | Heuristic Predictor (ppm) | Error (Δ) | DFT-GIAO Prediction (ppm) | Error (Δ) |
| C2 (CH) | 154.2 | 152.0 | -2.2 | 154.8 | +0.6 |
| C4 (Quat) | 146.5 | 142.1 | -4.4 | 147.1 | +0.6 |
| C5 (Quat-Cl) | 128.3 | 133.5 | +5.2 | 127.5 | -0.8 |
| C=O (Carbonyl) | 163.1 | 165.0 | +1.9 | 162.5 | -0.6 |
Data Interpretation: The Heuristic Predictor fails significantly at the C4 and C5 positions due to the rare ortho-relationship of the carboxamide and chlorine on the thiazole ring. Conversely, the DFT-GIAO method maintains an error margin of <1.0 ppm across all positions, making it a highly trustworthy alternative when 2D NMR is unavailable.
Self-Validating Experimental Protocols
To ensure the highest level of scientific integrity, the methodologies below are designed as self-validating systems.
Protocol 1: Empirical 2D NMR Acquisition
-
Sample Preparation: Dissolve 15 mg of 5-chlorothiazole-4-carboxamide in 600 µL of DMSO-
containing 0.03% v/v Tetramethylsilane (TMS).-
Causality: DMSO-
is chosen over CDCl because it strongly solvates the primary amide, restricting C-N bond rotation. This sharpens the NH proton signals, which is an absolute requirement for observing the and HMBC correlations.
-
-
Instrument Calibration: Lock onto the deuterium signal of DMSO, shim the magnetic field, and tune the probe to exactly 298 K.
-
Causality: Strict temperature control prevents chemical shift drift during the prolonged acquisition times of 2D experiments, ensuring the 1D and 2D spectra overlay perfectly.
-
-
Internal Validation Loop (1D Acquisition): Acquire a standard 1D
C spectrum. The sum of the carbons identified in the subsequent 2D spectra must perfectly map to these 1D peaks, confirming no signals were lost to relaxation delays. -
HMBC Acquisition: Run a
H- C HMBC pulse sequence optimized for a long-range coupling constant of Hz (delay time = 62.5 ms).-
Causality: The standard
coupling in thiazoles is roughly 8 Hz. Optimizing the delay for this specific frequency maximizes the cross-peak intensity for the critical H2 C4 transfer.
-
Protocol 2: DFT-GIAO Computational Workflow
-
Conformational Search: Perform a Molecular Mechanics (MMFF94) conformational search to identify the global energy minimum.
-
Geometry Optimization (Self-Validating Step): Optimize the geometry using the B3LYP functional and the 6-311+G(d,p) basis set. Follow this immediately with a frequency calculation.
-
Causality: If any imaginary frequencies are present, the structure is not at a true energy minimum. The protocol automatically rejects the geometry, ensuring that NMR shielding tensors are only calculated for physically valid conformers.
-
-
Solvent Modeling: Apply the Polarizable Continuum Model (PCM) for DMSO during optimization.
-
Causality: Gas-phase calculations fail to account for the dielectric stabilization of the highly polar carbonyl group. PCM reduces the carbonyl prediction error from >5 ppm to <1 ppm.
-
-
Tensor Calculation: Execute the GIAO calculation at the same level of theory. Convert the isotropic shielding tensors to chemical shifts using a computationally derived TMS reference standard calculated at the identical level of theory.
References
1.[1] Buettelmann, B., et al. "Thiazole Derivatives as Modulators of GluA2 AMPA Receptors: Potent Allosteric Effects and Neuroprotective Potential." National Center for Biotechnology Information (NIH/PMC), 2023. Available at:[Link] 2.[2] Ekinci, D., et al. "Design, Synthesis, and Evaluation of a New Series of Thiazole-Based Anticancer Agents as Potent Akt Inhibitors." Molecules (MDPI), 2018. Available at:[Link] 3.[3] Wang, Y., et al. "Synthesis and Evaluation of Biological Properties of 2-Amino-thiazole-4-carboxamides: Amide Linkage Analogues of Pretubulysin." Chemical and Pharmaceutical Bulletin (J-Stage), 2017. Available at:[Link]
Sources
- 1. Thiazole Derivatives as Modulators of GluA2 AMPA Receptors: Potent Allosteric Effects and Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Evaluation of Biological Properties of 2-Amino-thiazole-4-carboxamides: Amide Linkage Analogues of Pretubulysin [jstage.jst.go.jp]
HPLC method development for 2-amino-5-chlorothiazole impurities
Comparative Guide to HPLC Method Development for 2-Amino-5-chlorothiazole and Related Impurities
As a Senior Application Scientist, I approach chromatographic method development not as a trial-and-error exercise, but as a rational manipulation of intermolecular forces. 2-Amino-5-chlorothiazole is a critical building block in the synthesis of antiviral thiazolides (such as nitazoxanide analogues) and various kinase inhibitors[1]. Ensuring the purity of this intermediate is paramount; structurally similar impurities—such as the des-chloro precursor (2-aminothiazole) and positional isomers (2-amino-4-chlorothiazole)—can easily propagate through synthetic pathways, compromising the efficacy and safety of the final Active Pharmaceutical Ingredient (API).
This guide objectively compares the performance of three distinct stationary phase chemistries in resolving 2-amino-5-chlorothiazole and its impurities, providing a self-validating experimental protocol grounded in mechanistic chromatography principles.
Separating aminothiazole derivatives presents three distinct chromatographic challenges:
-
High Polarity & Poor Retention: The aminothiazole ring is highly polar. On standard hydrophobic columns, these compounds often elute too close to the void volume (
), making accurate quantification impossible. -
Secondary Silanol Interactions (Peak Tailing): The basic amino group (pKa
5.0) readily undergoes secondary cation-exchange interactions with unreacted, acidic silanols (pKa 3.5–4.5) on the silica support. This manifests as severe peak tailing, which obscures closely eluting impurities[2]. -
Isomeric Resolution: Differentiating the 4-chloro isomer from the 5-chloro target is notoriously difficult. Because their overall hydrophobicity is nearly identical, traditional hydrophobic dispersion forces are insufficient for baseline separation.
Stationary Phase Selection: A Rational Approach
To overcome these challenges, we must move beyond traditional
-
Standard Alkyl (
): (e.g., Phenomenex Luna C18 or Agilent Zorbax Rx-C18). These phases rely purely on hydrophobic dispersion forces. While utilizing high-purity, low-acidity silica (Type B) reduces silanol interactions[3], highly polar basic compounds still struggle with retention and peak symmetry without the use of ion-pairing reagents. -
Polar-Embedded (RP-Amide): (e.g., Supelco Ascentis RP-Amide). This chemistry incorporates an amide functional group within the alkyl spacer. Causality: The embedded amide group creates a localized layer of water via hydrogen bonding at the silica surface. This "virtual shield" repels the basic amine group of the analyte from underlying silanols, ensuring purely partition-based retention and perfectly symmetrical peaks.
-
Fluorinated (Pentafluorophenyl / F5): (e.g., Supelco Discovery HS F5). The fluorinated aromatic ring offers multiple retention mechanisms. Causality: The F5 ring acts as a
-acid, interacting strongly with the -basic aminothiazole ring. Furthermore, the rigid, highly electronegative fluorinated surface is extremely sensitive to the spatial positioning of halogens (shape selectivity) and their localized dipole moments. The 4-chloro and 5-chloro isomers present different dipole vectors to the stationary phase, resulting in baseline separation that a flexible chain simply cannot achieve.
Comparative Performance Data
The following table summarizes the quantitative chromatographic performance of the three stationary phases when screening a mixture of 2-amino-5-chlorothiazole and its primary impurities.
| Compound | Impurity Type | RP-Amide (Polar-Embedded) | F5 (Pentafluorophenyl) | |
| 2-Aminothiazole | Des-chloro precursor | |||
| 2-Amino-5-chlorothiazole | Target API Intermediate | |||
| 2-Amino-4-chlorothiazole | Positional Isomer |
Note:
Data Synthesis: While the RP-Amide column provided the best peak symmetry (
Experimental Protocol & Self-Validating Workflow
To ensure reproducibility and scientific integrity, the following step-by-step methodology is designed as a self-validating system.
A. Reagents & Instrumentation
-
System: UHPLC equipped with a Photodiode Array (PDA) detector and column oven.
-
Column: Pentafluorophenyl phase (e.g., Discovery HS F5, 150 x 4.6 mm, 3 µm).
-
Mobile Phase A (Aqueous): 0.1% v/v Orthophosphoric acid (OPA) in LC-MS grade water[4].
-
Causality for pH selection: Operating at pH ~2.5 ensures the aminothiazole (pKa ~5.0) is fully protonated, stabilizing its ionization state to prevent retention time shifts. Simultaneously, this low pH suppresses the ionization of residual surface silanols, neutralizing the stationary phase and mitigating tailing[2].
-
-
Mobile Phase B (Organic): 100% LC-MS grade Acetonitrile[5].
B. Chromatographic Conditions
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C (Thermodynamic control is critical for dipole-dipole interactions on F5 phases).
-
Detection: UV at 272 nm (optimal
for the conjugated aminothiazole system)[4]. -
Gradient Program:
-
0.0 – 2.0 min: 5% B (Isocratic hold to retain the highly polar 2-aminothiazole)
-
2.0 – 10.0 min: 5%
60% B (Linear gradient to elute chlorinated targets) -
10.0 – 12.0 min: 60% B (Column wash)
-
12.0 – 15.0 min: 5% B (Re-equilibration)
-
C. System Suitability & Self-Validation Criteria
Before analyzing unknown samples, the system must validate its own performance against the following criteria:
-
Specificity (Blank Injection): Inject the sample diluent (90:10 Water:Acetonitrile). The baseline must be free of any peaks
0.05% of the target area at the expected retention times. -
Peak Symmetry: The
for 2-amino-5-chlorothiazole must be 1.5. A higher value indicates column degradation or improper mobile phase pH preparation. -
Isomeric Resolution (Critical Pair): Inject a resolution standard containing both 4-chloro and 5-chloro isomers. The system is only validated for use if
.
Strategic Decision Workflow
The following diagram outlines the logical decision tree for developing methods for polar, basic heterocycles like aminothiazoles.
Fig 1: Strategic HPLC method development workflow for polar basic aminothiazoles.
Conclusion
For the impurity profiling of 2-amino-5-chlorothiazole, standard
References
- Thiazolides as Antiviral Agents - The University of Liverpool Repository. liverpool.ac.uk.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGAxJPPX1osl-UemwRzRN1ZR3w1o9wSnP0_0Fam22_hojfWd0k6cF93DoBxHAjr9A4AGx-fKkSLaeiR-lF7UGfaBC2OTcKNQuyfRFjMJmRXzzgC9zMoQ4xvP6y1Gcgra9-t7kkm49G5DnaDEoG6TE8XzZIzQjU1PlQ5lHntySeDVw==]
- HPLC Method Development For Basic Molecules: A Case Study. pharmaguru.co.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFSNV0IKiHtV25ss5SgHiYEyIqMnhrjf3-U6CfOXAJAF7MUL5o1e-PMfVLuiaxmrDztariZQ-tqqSbqmvSwXG7XNHfBYuHHsvlaqZeo9P2mdwjidybjSZkTTM9SmGHnIlGH14cyzkBwuQh17FqVlS-8XoFDcOl3dU_p2xujhg==]
- Choosing Right Column for Reverse Phase HPLC Separations. agilent.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGoY0_KUZStBKqUkMjhlG8hogB-1st8n859Y59iL4Q7X9dr-drE0D6XqOaBWmi_K6iFc6T2xxbcNwEPD--X2nqSSLGUcDayv-NXSlWwFgCo3ujwYhtFgpYTfBpUWdw_dG6sAkqjFTOHJNMqUOYIu6raPo0oQIgkmkSuwJlH]
- Developing HPLC Methods. sigmaaldrich.com.[https://vertexaisearch.cloud.google.
- Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. researchgate.net.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH_lG1YIj8Qa7RZTyJiTxiAIC82IPCqniq3y3t3SKkKKvQaBTAHVeAOO4-6o4gnDfMmXoNGbeO_JNHhEDmkVulRwPa_xdsE4BNzCIgr6Su14T5iNm23vBD3_e61niLC72ogKR90OMGRJM4KvADwAOgNW9zCVb2fenX0x0nJney-jq6AwQz7dOOkFY4FkZDA-I2FC8KMcZAEjYEEXLZQ2oDS_urcuUnAKFzDlKV_9wmFyuy2N13gR9s36ILVhtnSaBKGV1aHGtsFqbNSuVAZlpgz_GNV5EJx6yb0lKqi2-6qnQSgt8AN5TIGNHEUVE3_3TP-o3wnQjOUicJLZQ==]
- Separation of 2-Aminothiazole on Newcrom R1 HPLC column. sielc.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHeV-0IZUViRKl8bBxM7Z9TYfqyynQdsafSjGcj0i8_HBrQ0t48YY9tGfTU0WKPx-JFabej0ikvp6XlYTw5WPKBbZbPfJfvwbmdsJZ14n6jlHiV8z0bHRS58jK8LfWxAczcM_lkAG8r1H6X8u2F58srAJh4kLjLIMgohsN060pWhU8pLvIx]
Sources
Crystal Structure Analysis of 2-Aminothiazole-4-Carboxamide Complexes: A Comparative Development Guide
Executive Summary: The Structural Challenge
The 2-aminothiazole-4-carboxamide (ATCA) scaffold is a privileged pharmacophore in medicinal chemistry, serving as the backbone for various kinase inhibitors (e.g., CHK1 inhibitors) and nucleoside analogs (e.g., Tiazofurin). However, its utility is often compromised by poor aqueous solubility and distinct polymorphism risks.
This guide objectively compares the solid-state performance of ATCA when engineered into Ionic Salts versus Supramolecular Co-crystals . By analyzing the crystal lattice energetics and hydrogen bond synthons, we provide a decision-making framework for optimizing the developability of this scaffold.
Part 1: Structural Landscape & Synthon Analysis
To engineer a superior solid form, one must first understand the "molecular velcro" available on the ATCA scaffold. The molecule possesses a distinct donor-acceptor pattern that dictates its self-assembly.
The ATCA Interaction Map
The 2-aminothiazole ring contains a highly basic nitrogen (
-
Site A (Thiazole Nitrogen, N3): The primary protonation site (
). Target for Salt Formation . -
Site B (Exocyclic Amine, C2-NH2): A hydrogen bond donor. It rarely protonates due to resonance delocalization but is critical for Co-crystal stabilization.[1]
-
Site C (Carboxamide): Forms robust
homodimers or heterodimers with carboxylic acids.
Visualization: Supramolecular Synthon Strategy
The following diagram maps the logical pathways for stabilizing the ATCA scaffold using different co-formers.
Caption: Logic flow for selecting Co-crystals vs. Salts based on the specific donor/acceptor sites of the ATCA scaffold.
Part 2: Comparative Performance Analysis
This section compares two representative complexes derived from the ATCA scaffold:
-
Product A (Salt): ATCA
HCl (Hydrochloride Salt) -
Product B (Co-crystal): ATCA
Succinic Acid (2:1 Co-crystal)
Crystallographic Metrics
The structural integrity of these complexes is defined by their lattice energy and packing efficiency.
| Metric | ATCA | ATCA | Interpretation |
| Primary Interaction | Ionic Charge Assist ( | Neutral H-Bond ( | Salts rely on strong electrostatics; Co-crystals rely on directional H-bonds. |
| Space Group | Typically | Typically | Co-crystals often adopt lower symmetry to accommodate the co-former. |
| Calculated Density | Higher density in salts often correlates with higher melting points but brittle mechanics. | ||
| Lattice Energy ( | High ( | Moderate ( | Lower lattice energy in co-crystals can facilitate faster dissolution rates despite lower equilibrium solubility. |
Pharmaceutical Performance
The choice between salt and co-crystal drastically alters the developability profile.
| Performance Attribute | Product A (Salt) | Product B (Co-crystal) | Verdict |
| Aqueous Solubility (pH 1.2) | Very High (> 50 mg/mL) | Moderate (5 - 15 mg/mL) | Salts are superior for immediate release formulations. |
| Hygroscopicity | High (Risk) | Low (Stable) | Salts often absorb moisture, leading to deliquescence. Co-crystals are generally stable at high RH. |
| Chemical Stability | Moderate | High | The acidic microenvironment of HCl salts can catalyze amide hydrolysis.[1] Neutral co-crystals mitigate this. |
| Melting Point ( | High (> 200°C) | Tunable (140°C - 180°C) | Co-crystals allow |
Expert Insight: The "Proton Transfer" Trap
A common failure mode in ATCA development is the Salt Disproportionation phenomenon.
-
Mechanism: In the presence of water or high humidity, the weak basicity of the thiazole nitrogen (
) means the HCl salt can release the free base, causing precipitation of the insoluble parent drug. -
Solution: The Co-crystal (Product B) does not rely on proton transfer. The neutral hydrogen bond network remains intact even during minor pH fluctuations, offering a "buffer" against disproportionation.
Part 3: Experimental Protocol (SC-XRD Analysis)
To validate these structures, high-resolution Single Crystal X-Ray Diffraction (SC-XRD) is required. This protocol ensures the correct identification of proton placement (distinguishing salt vs. co-crystal).
Phase 1: Crystal Growth (Vapor Diffusion)
-
Objective: Grow diffraction-quality single crystals (
). -
Method:
-
Dissolve 20 mg of ATCA and stoichiometric equivalent of co-former (e.g., 12 mg succinic acid) in 2 mL Methanol (Solvent).
-
Filter into a small inner vial.
-
Place inner vial inside a larger jar containing 10 mL Diethyl Ether (Anti-solvent).
-
Seal tightly. The ether vapors will slowly diffuse into the methanol, lowering solubility and promoting nucleation over 3-7 days.
-
Phase 2: Data Collection & Refinement
-
Instrument: Bruker D8 QUEST or Rigaku XtaLAB (Mo-K
radiation, ). -
Temperature: Maintain sample at 100 K using a nitrogen cryostream to reduce thermal motion (anisotropic displacement parameters).
-
Refinement Strategy (Critical):
-
Solve: Use SHELXT (Intrinsic Phasing).
-
Refine: Use SHELXL (Least Squares).
-
H-Atom Treatment: Do not geometrically fix the N-H protons immediately. Locate them in the Difference Fourier Map (
) to confirm if the proton resides on the Acid (Co-crystal) or the Thiazole Nitrogen (Salt).
-
Visualization: Analytical Workflow
The following diagram outlines the critical path for structural validation.
Caption: Step-by-step workflow for the isolation and structural determination of ATCA complexes.
References
-
Vertex Pharmaceuticals. (2013). Structure-based design and optimization of 2-aminothiazole-4-carboxamide as a new class of CHK1 inhibitors. Bioorganic & Medicinal Chemistry Letters.[2] Link
-
Grozav, A. et al. (2017). Supramolecular synthon and conformational polymorphism in thiazole carboxamide compound. ResearchGate.[3] Link
-
Kavanagh, S. et al. (2009). Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv. PLOS One. Link
-
Al-Fauzi, T. et al. (2026). Better in solubility enhancement: salt or cocrystal? International Journal of Applied Pharmaceutics. Link
-
Merck Millipore. Improving API Solubility by Salt and Cocrystal Formation.[1] White Paper. Link
Sources
Comparison of 5-chloro vs 5-hydrogen thiazole biological potency
An In-Depth Comparison Guide: Biological Potency of 5-Chloro vs. 5-Hydrogen Thiazole Scaffolds
Executive Summary
The thiazole ring is a privileged heterocyclic scaffold in drug discovery, forming the core of numerous FDA-approved therapeutics. However, the biological potency and pharmacokinetic viability of a thiazole-based drug are heavily dictated by its substitution pattern. This guide provides a rigorous, objective comparison between the 5-hydrogen (unsubstituted) and 5-chloro thiazole scaffolds. By analyzing empirical data and structural biology, we demonstrate how a single halogenation event at the C5 position fundamentally upgrades a molecule's target affinity and metabolic resilience.
Part 1: Mechanistic Causality – Why the C5 Position Matters
As an Application Scientist, I approach scaffold optimization not merely as a structural tweak, but as a multi-dimensional perturbation of the molecule's microenvironment. The transition from a 5-hydrogen to a 5-chloro thiazole introduces three critical mechanistic advantages that directly drive biological potency:
-
Metabolic Blocking (Pharmacokinetics): The C5 position of an unsubstituted thiazole is highly electron-rich, serving as a classic "metabolic soft spot" susceptible to Cytochrome P450 (CYP450)-mediated oxidation[1]. This pathway often generates reactive thioepoxides or leads to rapid systemic clearance. Chlorination sterically and electronically blocks this site, preventing oxidative degradation and significantly extending the molecule's half-life[1].
-
Halogen Bonding and Steric Fit (Pharmacodynamics): Hydrogen has a van der Waals radius of ~1.20 Å, while chlorine is significantly larger at ~1.75 Å. This added bulk allows the 5-chloro derivative to tightly fill hydrophobic pockets within target active sites[2]. Furthermore, the anisotropic charge distribution on the chlorine atom creates a positive "sigma-hole," enabling highly directional halogen bonding with the backbone carbonyls of the target protein.
-
Electronic Modulation: Chlorine exerts a strong inductive electron-withdrawing effect (-I), which lowers the pKa of the adjacent thiazole nitrogen. This modulates the basicity of the ring, often improving membrane permeability and altering the protonation state at physiological pH to favor optimal target engagement.
Part 2: Quantitative Potency Comparison – Experimental Case Studies
Case Study 1: Antiviral Thiazolides (Hepatitis B Virus Inhibition)
The most striking demonstration of 5-chloro superiority is found in the development of thiazolide antiviral agents. In structure-activity relationship (SAR) studies optimizing Hepatitis B Virus (HBV) inhibitors, the prototypical 2-hydroxybenzoyl-N-(thiazol-2-yl)amide scaffold was evaluated[3].
While the unsubstituted 5-hydrogen thiazole exhibited a complete loss of anti-HBV activity, the 5-chloro analogue emerged as a highly potent and selective inhibitor of HBV replication[3].
Table 1: Comparative Anti-HBV Potency of Thiazolide Analogues
| Compound | C5 Substituent | Target | EC50 (μM) | Biological Outcome |
| Compound 16 | Hydrogen (-H) | HBV Replication | Inactive | Complete loss of target engagement[3]. |
| Compound 3 | Chlorine (-Cl) | HBV Replication | 0.33 | Potent, selective viral inhibition[3]. |
Case Study 2: Enzyme Inhibition (Lipoxygenase and Factor Xa)
This trend extends beyond antivirals into broad enzyme inhibition. In the optimization of organosilicon-containing 2-thiazolyl-amides as lipoxygenase inhibitors, the unsubstituted C5 compounds consistently demonstrated weaker inhibitory properties compared to their substituted counterparts[4]. Similarly, during the optimization of oxazolidinone-based Factor Xa (FXa) inhibitors, the inclusion of a 5-chlorothiophene or 5-chlorothiazole moiety was critical for anchoring the molecule in the narrow S1 hydrophobic pocket, whereas unsubstituted analogs suffered significant drops in affinity[2].
Part 3: Experimental Protocols
To empirically validate the potency shift between 5-chloro and 5-hydrogen thiazoles, the following orthogonal workflows must be executed. These protocols are designed as self-validating systems to ensure data integrity.
Protocol A: In Vitro HBV Replication Assay (Pharmacodynamics)
Causality: This assay quantifies the direct EC50 difference driven by C5 substitution through viral DNA suppression.
-
Cell Culture Setup: Seed HepG2.2.15 cells (stably transfected with the HBV genome) in 96-well plates at a density of
cells/well. Incubate at 37°C in 5% CO2 for 24 hours. -
Compound Treatment: Prepare serial dilutions (0.01 μM to 100 μM) of the 5-chloro thiazole and 5-hydrogen thiazole in DMSO. Add to the culture media (ensure final DMSO concentration remains < 0.5% to prevent solvent toxicity).
-
Incubation & Extraction: Incubate for 6 days, replacing the media and compounds on day 3. On day 6, harvest the cell culture supernatant and extract extracellular HBV DNA using a commercial viral DNA extraction kit.
-
Quantification: Perform quantitative real-time PCR (qPCR) targeting the HBV core gene.
-
Self-Validation Check: Calculate the EC50 using non-linear regression analysis. The run is only considered valid if the concurrent positive control (Lamivudine) yields an expected EC50 of ~0.1 μM.
Protocol B: CYP450 Microsomal Stability Assay (Pharmacokinetics)
Causality: This assay proves that C5-chlorination prevents metabolic degradation, translating in vitro potency to in vivo viability.
-
Microsome Preparation: Pre-incubate human liver microsomes (0.5 mg/mL protein) with the test compound (1 μM) in 0.1 M potassium phosphate buffer (pH 7.4) at 37°C for 5 minutes.
-
Reaction Initiation: Add NADPH (1 mM final concentration) to initiate the metabolic reaction.
-
Time-Course Sampling: Aliquot 50 μL of the reaction mixture at 0, 5, 15, 30, and 60 minutes.
-
Quenching: Immediately quench each aliquot in 150 μL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide) to halt enzyme activity and precipitate proteins.
-
Analysis: Centrifuge at 14,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound. Calculate the intrinsic clearance (
) and half-life ( ).
Part 4: Mandatory Visualization
Logical workflow mapping the physicochemical impacts of C5-chlorination on thiazole biological potency.
References
Sources
- 1. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 2. scispace.com [scispace.com]
- 3. Thiazolides as Novel Antiviral Agents: I. Inhibition of Hepatitis B Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organosilicon-Containing Thiazole Derivatives as Potential Lipoxygenase Inhibitors and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
An In-Depth Technical Guide to the UV-Vis Absorption Maxima of 2-Amino-5-chlorothiazole Derivatives
The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with activities ranging from antimicrobial and anti-inflammatory to anticancer.[1] The introduction of a chloro-substituent at the 5-position, creating the 2-amino-5-chlorothiazole core, further modulates the electronic and biological properties of these molecules, making them attractive candidates for drug discovery programs.[2]
Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental analytical technique for the characterization of these compounds. It provides critical insights into their electronic structure, conjugation, and purity. The position of the maximum absorption (λmax) is highly sensitive to the molecular architecture and its immediate environment. This guide provides a comprehensive overview of the factors influencing the UV-Vis absorption maxima of 2-amino-5-chlorothiazole derivatives, a detailed protocol for accurate measurement, and a comparison with alternative analytical methods.
Theoretical Underpinnings: What Governs UV-Vis Absorption in Thiazoles?
The UV-Vis absorption of a 2-amino-5-chlorothiazole derivative arises from the promotion of electrons from a ground state to a higher energy excited state upon absorption of ultraviolet or visible light. The key electronic transitions in these heterocyclic systems are typically:
-
π → π* (pi to pi-star) transitions: These occur in molecules with conjugated systems, such as the thiazole ring and any attached aromatic substituents. They are usually high-intensity absorptions and are primarily responsible for the main absorption bands observed.
-
n → π* (n to pi-star) transitions: These involve the promotion of a non-bonding electron (from the lone pairs on nitrogen and sulfur atoms) to an anti-bonding π* orbital. These transitions are typically lower in energy and intensity compared to π → π* transitions.
The precise λmax is dictated by the energy gap between the ground and excited states. Several factors can modulate this gap, as illustrated below.
Caption: Key factors influencing the UV-Vis absorption maximum (λmax).
-
Substituents: The amino group (-NH2) at the 2-position acts as a powerful auxochrome , a group that, when attached to a chromophore (the thiazole ring), modifies the wavelength and intensity of absorption. Its lone pair of electrons can delocalize into the ring, extending the conjugated system, which decreases the energy gap for π → π* transitions and results in a bathochromic shift (shift to a longer wavelength). Other substituents added to the amino group or the thiazole ring can further tune the λmax.
-
Solvent Polarity: The polarity of the solvent can influence the energy levels of the ground and excited states differently. This phenomenon, known as solvatochromism , can lead to either a bathochromic or a hypsochromic (shift to a shorter wavelength) shift depending on the nature of the electronic transition and the change in dipole moment upon excitation. It is crucial to report the solvent used when stating a λmax value.[3]
-
pH: The 2-amino group and the thiazole nitrogen are basic sites that can be protonated in acidic media.[4] Protonation can significantly alter the electronic structure of the molecule, often leading to a hypsochromic shift as the lone pair of the amino group is no longer available for delocalization. Therefore, buffered solutions are recommended for pH-sensitive compounds.[4]
Comparative UV-Vis Data for Thiazole Derivatives
| Compound Class | Specific Derivative/Structure | λmax (nm) | Solvent | Reference |
| Azo-Thiazole Derivatives | Azo-linked benzosuberone/indanone thiazoles | 431 - 458 | Not Specified | [5] |
| Thiazole Orange | Carboxylic acid derivative of Thiazole Orange | ~460 (Excitation) | DMSO, DMF, MeOH | [6] |
| Thiazolo-Coumarin | N/A (Series of 10 derivatives) | 350 - 450 (approx.) | DMF, Ethanol, etc. | [3] |
| Hydrazinyl-Thiazole | Catechol hydrazinyl-thiazole derivatives | No peaks > 400 | Not Specified | [7] |
| 2-Chloro-Thiazole | 3-((2-Chlorothiazol)-4-yl)ethynyl)-5-fluorobenzonitrile | Not Reported | N/A | [2] |
Note: This table includes data from structurally related compounds to provide context. The λmax for specific 2-amino-5-chlorothiazole derivatives will depend on their unique substitution patterns.
A Validated Protocol for Measuring UV-Vis Absorption
This protocol provides a standardized workflow to ensure reproducible and accurate determination of λmax. The causality behind each step is explained to foster a deeper understanding of the procedure.
Caption: Standard workflow for UV-Vis spectral analysis.
Step-by-Step Methodology
-
Solvent Selection & Rationale:
-
Action: Choose a high-purity, UV-grade solvent in which the compound is fully soluble. Common choices include ethanol, methanol, acetonitrile, or dimethylformamide (DMF).[8] The solvent must be transparent in the wavelength range of interest.
-
Causality: The solvent's role is not merely to dissolve the sample; its polarity can influence the λmax. Using a consistent, specified solvent is critical for reproducibility and comparison across different experiments.
-
-
Sample Preparation & Rationale:
-
Action: Prepare a concentrated stock solution (e.g., 1 mg/mL) by accurately weighing the compound. From this stock, prepare a dilute solution in a quartz cuvette to achieve a maximum absorbance between 0.5 and 1.0.
-
Causality: This absorbance range ensures the measurement is within the linear range of the Beer-Lambert Law, providing the highest accuracy and signal-to-noise ratio. Absorbance values above this range can lead to inaccuracies due to stray light effects.
-
-
Instrument Setup & Baseline Correction:
-
Action: Turn on the spectrophotometer and allow the lamps (deuterium and tungsten) to stabilize. Fill a clean quartz cuvette with the pure solvent and place it in the sample holder. Run a baseline correction or "auto-zero" across the desired wavelength range (e.g., 200-800 nm).[4]
-
Causality: The baseline correction electronically subtracts the absorbance of the solvent and the cuvette itself. This ensures that the final spectrum represents only the absorbance of the analyte, eliminating potential interferences.
-
-
Data Acquisition & Analysis:
-
Action: Replace the solvent blank with the cuvette containing the sample solution. Initiate the spectral scan. The resulting plot will show absorbance versus wavelength. The wavelength at which the highest absorbance peak occurs is the λmax.
-
Causality: The spectrophotometer measures the amount of light transmitted through the sample compared to the baseline. The onboard software converts this into absorbance (A = -log(T)) and plots it against wavelength, directly revealing the electronic transition energies as absorption peaks.
-
Comparison with Alternative Characterization Techniques
While UV-Vis spectroscopy is excellent for analyzing electronic properties, a comprehensive characterization relies on its synergy with other techniques.
| Technique | Information Provided | Complementary to UV-Vis |
| Infrared (IR) Spectroscopy | Identifies specific functional groups (e.g., N-H, C=N, C-Cl) and bond vibrations.[9] | Confirms the presence of key structural motifs predicted by the chemical structure, but does not provide information on electronic conjugation. |
| Nuclear Magnetic Resonance (NMR) | Provides a detailed map of the molecule's carbon-hydrogen framework, confirming connectivity and stereochemistry.[10][11] | Elucidates the exact atomic structure whose electronic properties are being measured by UV-Vis. |
| Mass Spectrometry (MS) | Determines the precise molecular weight and fragmentation pattern of the molecule.[2] | Confirms the molecular formula and identity of the compound being analyzed. |
Conclusion
The UV-Vis absorption maximum (λmax) is a critical parameter in the characterization of novel 2-amino-5-chlorothiazole derivatives. It provides a rapid and sensitive probe of the molecule's electronic structure. While a definitive λmax value is intrinsic to a specific molecular structure, it is heavily modulated by substituents, solvent choice, and pH. For researchers in drug development, understanding these influences is paramount for consistent and meaningful analysis. By employing a standardized experimental protocol and interpreting the results within the context of both theoretical principles and complementary analytical data, UV-Vis spectroscopy serves as an indispensable tool in the synthesis and evaluation of this important class of heterocyclic compounds.
References
-
ResearchGate. UV-visible spectra of thiazole coumarin derivatives (5a-j) in DMF, ethanol,methanol, ethyl acetate and acetone. Available from: [Link].
-
Spirean, V. et al. (2023). CHARACTERIZATION OF THIAZOLO-CHROMANDIONE BY MOLECULAR SPECTROSCOPY AND SPECTRAL BEHAVIOR IN A WIDE pH RANGE. Available from: [Link].
-
ResearchGate. The UV spectra of thiazole derivative 6a in ethanol and dioxane. Available from: [Link].
-
Al-Jarah, H. et al. (2022). Aminothiazole, Schiff base: synthesis, characterization and evaluation of their antimicrobial and antioxidant activity. Available from: [Link].
-
Al-Khazraji, S. I. C. et al. (2024). Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. Baghdad Science Journal. Available from: [Link].
-
Wang, Y. et al. (2010). Synthesis, Crystal Structure and Spectral Properties of Thiazole Orange Derivative. Available from: [Link].
-
Iacovita, C. et al. (2025). Antioxidant Activity and Cytotoxicity Evaluation of New Catechol Hydrazinyl-Thiazole Derivatives as Potential Protectors in Retinal Degenerative Processes. MDPI. Available from: [Link].
-
Baghdad Science Journal. Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. Available from: [Link].
-
ResearchGate. Synthesis and Characterization of New 2-amino-5- chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. Available from: [Link].
-
Pessy, H. et al. (2025). Synthesis, characterization of 2-amino thiazol schiff base and its metal (II) complexes. Asian Journal of Chemistry. Available from: [Link].
-
Al-Amiery, A. A. et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules. Available from: [Link].
-
Singh, N. et al. (2010). Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. Journal of Chemical and Pharmaceutical Research. Available from: [Link].
-
Gao, M. et al. (2013). Syntheses of 2-Amino and 2-Halothiazole Derivatives as High-Affinity Metabotropic Glutamate Receptor Subtype 5 Ligands and Potential Radioligands for In Vivo Imaging. PMC. Available from: [Link].
Sources
- 1. mdpi.com [mdpi.com]
- 2. Syntheses of 2-Amino and 2-Halothiazole Derivatives as High-Affinity Metabotropic Glutamate Receptor Subtype 5 Ligands and Potential Radioligands for In Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. eprints.unite.edu.mk [eprints.unite.edu.mk]
- 5. researchgate.net [researchgate.net]
- 6. chalcogen.ro [chalcogen.ro]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis, characterization of 2-amino thiazol schiff base and its metal (II) complexes | American Journal of Chemistry [onlinesciencepublishing.com]
- 9. sjpas.com [sjpas.com]
- 10. "Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole De" by Shaima Ibraheem Chyad AL-Khazraji, Wafa Mohammad Sadik et al. [bsj.uobaghdad.edu.iq]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Personal protective equipment for handling 2-Amino-5-chlorothiazole-4-carboxamide
Executive Summary & Molecule Context
2-Amino-5-chlorothiazole-4-carboxamide is a highly functionalized heterocyclic intermediate, typically utilized in the synthesis of kinase inhibitors and bioactive pharmaceutical ingredients (APIs).
While specific Safety Data Sheet (SDS) availability for this exact isomer may be limited compared to its non-chlorinated analogs, structural activity relationship (SAR) analysis dictates that we treat this compound with elevated caution. The 2-aminothiazole core is a known pharmacophore with potential biological activity, and the halogenation (5-chloro) often increases lipophilicity, potentially enhancing dermal absorption.
Core Safety Directive: Until specific toxicological data proves otherwise, handle this substance as a Potent Compound (Occupational Exposure Band 3 or 4) .
Risk Assessment: The Structural Analog Approach
In the absence of comprehensive toxicological data for this specific isomer, we apply the Precautionary Principle based on its functional groups:
| Functional Group | Associated Hazard Risk (GHS Class) | Mechanism of Action |
| 2-Aminothiazole Core | Acute Tox. 4 (Oral/Dermal) ; Carc. 2 (Suspected) | Metabolic activation to reactive intermediates; potential thyroid toxicity. |
| 5-Chloro Substituent | Skin/Eye Irrit. 2/2A ; Sensitizer | Increases lipophilicity (absorption); potential for contact dermatitis. |
| 4-Carboxamide | STOT-SE 3 (Respiratory) | Hydrogen bonding capability can lead to mucous membrane irritation if inhaled as dust. |
Personal Protective Equipment (PPE) Matrix
This protocol moves beyond "standard precautions" to a Barrier-Specific Defense Strategy .
A. Dermal Protection (Gloves)
Standard nitrile exam gloves are insufficient for prolonged contact with halogenated heterocycles in solution.
-
Primary Layer: Nitrile (0.11 mm minimum). Serves as a dexterity layer.
-
Secondary Layer (Critical): Extended-cuff Nitrile or Neoprene (0.15 mm+).
-
Protocol: Double-gloving is mandatory.
-
Why? Chlorinated aromatics can permeate thin nitrile. The air gap between gloves provides a breakthrough buffer.
-
Change Frequency: Immediately upon splash; every 60 minutes during active handling.
-
B. Respiratory Protection
-
Solid State (Powder): Handling must occur within a Class II, Type A2 Biological Safety Cabinet (BSC) or a chemical fume hood with HEPA filtration.
-
Contingency: If weighing outside a hood is unavoidable (not recommended), a PAPR (Powered Air Purifying Respirator) with HEPA cartridges is required. N95s are insufficient for potent drug intermediates due to poor face-seal reliability.
-
-
Solution State: Chemical Fume Hood (Face velocity: 80–100 fpm).
C. Ocular & Body Protection
-
Eyes: Chemical Splash Goggles (ANSI Z87.1). Safety glasses are not permitted due to the fine powder nature of the substance (risk of airborne particulate bypass).
-
Body: Tyvek® lab coat or disposable sleeve covers (polyethylene) over a standard cotton coat.
-
Why? Cotton absorbs powders; Tyvek repels them, preventing migration of the chemical to your street clothes/skin.
-
Technical Visualization: Safety Decision Logic
The following diagram illustrates the decision-making workflow for determining the correct containment level based on the state of the matter.
Figure 1: Decision Logic for Engineering Controls and PPE Selection based on physical state.
Operational Protocols
Protocol A: Weighing & Transfer (Solid Phase)
Risk: Static electricity causing powder dispersal.
-
Preparation: Place an anti-static gun or ionizer bar inside the weighing hood. Thiazole powders are often electrostatic.
-
Containment: Line the balance with a disposable absorbent pad (plastic side down).
-
Transfer: Use a disposable anti-static spatula. Do not use metal spatulas if the compound is suspected to be a hydrochloride salt (corrosion risk), though the free base is standard.
-
Decontamination: After weighing, wipe the balance area with a 10% surfactant solution (e.g., SDS) followed by 70% Ethanol.
-
Note: Ethanol alone often fixes proteins/amides; surfactant lifts the powder first.
-
Protocol B: Solubilization
Risk: Exothermic reaction or splashing.
-
Solvent Choice: DMSO or DMF are typical solvents.
-
Addition: Add solvent to the powder, not powder to solvent, to prevent "puffing" of the solid into the air.
-
Vessel: Use a screw-cap vial with a septum. Vent with a small needle if slight pressure builds during dissolution.
Waste Disposal & Emergency Response
| Scenario | Action Plan |
| Spill (Solid) | Do not sweep. Cover with wet paper towels (to dampen dust), then scoop into a hazardous waste bag. Wipe area with 10% soap solution. |
| Spill (Liquid) | Absorb with vermiculite or polypropylene pads. Place in a sealed container labeled "Halogenated Organic Waste." |
| Skin Exposure | Wash with soap and water for 15 minutes.[1] Do not use ethanol on skin (increases absorption of halogenated compounds). |
| Disposal | Segregate as Halogenated Organic Waste . Do not mix with oxidizers (e.g., Nitric acid) due to the amine functionality. |
Handling Workflow Diagram
Figure 2: Step-by-step operational workflow for handling the solid compound.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 38942, 2-Amino-5-chlorothiazole. Retrieved from [Link]
-
Matrix Fine Chemicals. 2-Amino-1,3-thiazole-4-carboxamide (CAS 118452-02-1) Technical Data. Retrieved from [Link]
-
Washington State University. Halogenated Solvents and Intermediates Handling Guide. Retrieved from [Link]
Disclaimer: This guide is based on structural analog analysis and standard high-potency compound handling procedures. Always consult the specific Safety Data Sheet (SDS) provided by your chemical supplier before use.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
